Nefazodone
Descripción
Propiedades
IUPAC Name |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-ethyl-4-(2-phenoxyethyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32ClN5O2/c1-2-24-27-31(25(32)30(24)18-19-33-23-10-4-3-5-11-23)13-7-12-28-14-16-29(17-15-28)22-9-6-8-21(26)20-22/h3-6,8-11,20H,2,7,12-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBKIVRKKCLPHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
82752-99-6 (hydrochloride) | |
| Record name | Nefazodone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083366669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2023357 | |
| Record name | Nefazodone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Nefazodone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015280 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
32.6 [ug/mL] (The mean of the results at pH 7.4), 6.98e-02 g/L | |
| Record name | SID49666410 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Nefazodone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015280 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals from 2-propanol/heptane | |
CAS No. |
83366-66-9, 82752-99-6 | |
| Record name | Nefazodone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83366-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nefazodone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083366669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nefazodone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01149 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NEFAZODONE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760344 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nefazodone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NEFAZODONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59H4FCV1TF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Nefazodone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8411 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Nefazodone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015280 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
83-84 °C, Crystals from 2-propanol, with slow cooling yields a polymorph. MP: 186.0-187.0 °C. Also reported as crystals from ethanol. Nonhygroscopic. MP. 175-177 °C. Freely solluble in chloroform; soluble in propylene gylcol; slightly soluble in polyethylene glycol, water /Nefazodone hydrchloride/, 83 - 84 °C | |
| Record name | Nefazodone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01149 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nefazodone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8411 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Nefazodone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015280 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Nefazodone In Vivo
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and bioavailability of nefazodone, an antidepressant agent. The information is intended for researchers, scientists, and professionals involved in drug development and is based on a review of clinical and pharmacological studies.
Introduction
This compound is an antidepressant drug, chemically distinct from selective serotonin reuptake inhibitors (SSRIs), tricyclics, tetracyclics, or monoamine oxidase inhibitors (MAOIs).[1] Its mechanism of action involves the inhibition of neuronal uptake of serotonin and norepinephrine, as well as antagonism of serotonin 5-HT2 receptors.[1] Understanding the pharmacokinetic profile of this compound and its active metabolites is crucial for its safe and effective therapeutic use.
Absorption and Bioavailability
Following oral administration, this compound is rapidly and completely absorbed.[1][2] However, it undergoes extensive first-pass metabolism, resulting in a low and variable absolute bioavailability of approximately 20%.[1][3][4] Peak plasma concentrations (Cmax) are typically reached within 1 to 3 hours after dosing.[2][5]
The presence of food can delay the absorption of this compound and decrease its bioavailability by about 20%.[2] While this effect is noted, it is not considered clinically significant, and this compound can be administered without regard to meals.[1]
Distribution
This compound is widely distributed throughout the body tissues, including the central nervous system. It has a large volume of distribution, ranging from 0.22 to 0.87 L/kg.[2] this compound is highly bound to plasma proteins, with a binding percentage greater than 99%.[2]
Metabolism
This compound is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme through N-dealkylation and aliphatic and aromatic hydroxylation.[1][2][5] Less than 1% of the administered dose is excreted as unchanged drug in the urine.[2]
Three pharmacologically active metabolites of this compound have been identified:
-
Hydroxythis compound (HO-NEF): This is a major active metabolite with a pharmacological profile similar to the parent compound.[2]
-
Triazoledione (DIONE): Another pharmacologically active metabolite.[2]
-
meta-Chlorophenylpiperazine (mCPP): This metabolite shows weak pharmacological activity.[2]
The metabolism of mCPP is primarily mediated by CYP2D6.[2]
Metabolic conversion of this compound to its primary active metabolites.
Elimination
The elimination of this compound is primarily through metabolism, with approximately 55% of the administered dose excreted in the urine and 20-30% in the feces.[2] this compound has a short mean elimination half-life of 2 to 4 hours.[2] The half-lives of its active metabolites are as follows:
-
Hydroxythis compound: 1.5 to 4 hours[2]
-
Triazoledione: Approximately 18 hours[2]
-
meta-Chlorophenylpiperazine (mCPP): 4 to 8 hours[6]
Due to its longer half-life, triazoledione is the major metabolite found in circulation during this compound treatment, with plasma levels 4 to 10 times higher than that of this compound itself.[6] Conversely, hydroxythis compound levels are about 40% of those of this compound at steady state.[2][6]
Pharmacokinetic Parameters
The pharmacokinetics of this compound and its active metabolite, hydroxythis compound, are nonlinear.[1][7] This means that increases in plasma concentrations (Cmax and AUC) are greater than proportional to the increase in dose.[3][7] Steady-state plasma concentrations are typically achieved within 4 to 5 days of initiating therapy.[1][2] The metabolites mCPP and triazoledione appear to exhibit dose-linear pharmacokinetics.[2]
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC₀-∞ (ng·hr/mL) | t½ (hr) |
| 50 mg | 135 | ~2 | 370 | ~1 |
| 100 mg | 445 | ~2 | 1221 | - |
| 200 mg | 1202 | ~2 | 3293 | ~2 |
Data extracted from a study in healthy male volunteers.[7]
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC₀-τ (ng·hr/mL) | t½ (hr) |
| 50 mg | 340 | ~2 | 1080 | ~2 |
| 100 mg | 1436 | ~2 | 4558 | - |
| 200 mg | 5724 | ~2 | 18146 | ~3.7 |
Data extracted from a study in healthy male volunteers receiving the dose twice daily (BID).[7]
| Metabolite | Cmax (ng/mL) | Tmax (hr) | AUC₀-τ (ng·hr/mL) |
| Hydroxythis compound | ~2290 | ~2 | ~7258 |
| m-Chlorophenylpiperazine | ~572 | >2 | ~1815 |
Approximate values derived from the finding that hydroxythis compound levels are about 40% and mCPP levels are about 10% of this compound levels.[2][7]
Special Populations
-
Hepatic Impairment: In patients with liver cirrhosis, the systemic exposure to this compound and hydroxythis compound after a single dose is approximately doubled compared to healthy individuals.[8] At steady state, this difference reduces to about a 25% increase.[8] Exposure to mCPP is two- to threefold greater in patients with cirrhosis.[8]
-
Renal Impairment: The pharmacokinetics of this compound are not significantly altered in patients with renal impairment.[2]
-
Elderly: Plasma concentrations of this compound and hydroxythis compound are increased in the elderly, particularly in females, due to decreased metabolic clearance.[1][2] A lower initial dose is recommended for this population.[2]
Drug Interactions
This compound is a potent inhibitor of CYP3A4, which can lead to significant drug-drug interactions.[1][9] Co-administration with drugs that are substrates of CYP3A4 can result in increased plasma concentrations of those drugs.[1] For example, co-administration with buspirone can lead to marked increases in buspirone plasma concentrations.[3] this compound is a weak inhibitor of CYP2D6 and does not inhibit CYP1A2.[1]
Inhibition of CYP3A4 by this compound leading to increased concentrations of co-administered CYP3A4 substrates.
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from clinical studies with specific methodologies. Below are generalized experimental protocols based on the available literature.
-
Study Design: Randomized, single-blind or double-blind, crossover, or parallel-group design.[7][10]
-
Subjects: Healthy adult male and/or female volunteers.[7][10]
-
Dosing Regimen:
-
Single Dose: Administration of a single oral dose of this compound (e.g., 50 mg, 100 mg, 200 mg) with a washout period between doses in crossover designs.[7]
-
Multiple Dose: Administration of this compound twice daily (BID) for a specified period (e.g., 7.5 days) to achieve steady-state concentrations.[7]
-
-
Blood Sampling:
-
Serial blood samples are collected at predefined time points post-dose (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48 hours) to determine the pharmacokinetic profile.[2][11]
-
For multiple-dose studies, trough plasma concentrations (Cmin) are measured just before the morning dose on several consecutive days to confirm the attainment of steady state.[12]
-
-
Analytical Method:
A generalized workflow for an in vivo pharmacokinetic study of this compound.
Conclusion
This compound exhibits a complex pharmacokinetic profile characterized by rapid and complete absorption, extensive first-pass metabolism leading to low bioavailability, and nonlinear pharmacokinetics for the parent drug and its primary active metabolite, hydroxythis compound. Its metabolism is primarily mediated by CYP3A4, and it is a potent inhibitor of this enzyme, which necessitates careful consideration of potential drug-drug interactions. The pharmacokinetic parameters can be influenced by factors such as hepatic function and age. The information and protocols outlined in this guide provide a foundational understanding for researchers and clinicians working with this compound.
References
- 1. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. This compound: Package Insert / Prescribing Information [drugs.com]
- 4. This compound Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 5. psychiatrist.com [psychiatrist.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Nonlinear pharmacokinetics of this compound after escalating single and multiple oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Single- and multiple-dose pharmacokinetics of this compound in patients with hepatic cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New antidepressants and the cytochrome P450 system: focus on venlafaxine, this compound, and mirtazapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety, tolerance, and preliminary pharmacokinetics of this compound after administration of single and multiple oral doses to healthy adult male volunteers: a double-blind, phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the steady-state pharmacokinetics of this compound after administration of 200 mg twice daily or 400 mg once daily in the morning or evening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound pharmacokinetics: assessment of nonlinearity, intra-subject variability and time to attain steady-state plasma concentrations after dose escalation and de-escalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of this compound and its metabolites in plasma by high-performance liquid chromatography with coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Nuances of Nefazodone: A Technical Guide to Its Active Metabolites
For Immediate Release
Princeton, NJ – November 7, 2025 – This document provides a comprehensive technical overview of the metabolites of the atypical antidepressant nefazodone, detailing their formation, pharmacokinetic profiles, and distinct pharmacological activities. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes critical data to elucidate the complex pharmacology of this compound and the contribution of its metabolic products to its overall therapeutic and adverse effect profile.
Introduction: Beyond the Parent Compound
This compound, a phenylpiperazine antidepressant, is characterized by its dual mechanism of action as a potent serotonin 5-HT2A receptor antagonist and a weak serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1] Its clinical use has been hampered by rare but severe hepatotoxicity, leading to its withdrawal from most markets.[1] Understanding the biotransformation of this compound is critical, as it is extensively metabolized into several pharmacologically active compounds that significantly contribute to its complex clinical profile.[2][3] This guide details the metabolic pathways, pharmacokinetics, and receptor binding profiles of its principal active metabolites: hydroxythis compound (HO-NEF), para-hydroxythis compound, triazoledione, and meta-chlorophenylpiperazine (mCPP).
Metabolism of this compound
This compound undergoes extensive first-pass metabolism in the liver, resulting in a relatively low oral bioavailability of about 20%.[2] The primary enzyme responsible for its metabolism is Cytochrome P450 3A4 (CYP3A4), which catalyzes the formation of hydroxythis compound and triazoledione.[1][3][4] The metabolite m-chlorophenylpiperazine (mCPP) is formed via N-dealkylation, a reaction primarily mediated by CYP2D6.[1][3][4]
Pharmacokinetics of this compound and Its Metabolites
The metabolites of this compound exhibit distinct pharmacokinetic profiles, which influence their contribution to the drug's overall effect. The triazoledione metabolite is particularly noteworthy due to its long half-life and high plasma concentrations relative to the parent drug.[1][5]
| Compound | Elimination Half-Life (t½) | Steady-State Plasma Levels (Relative to this compound) | Primary Metabolizing Enzyme(s) |
| This compound | 2 - 4 hours[1][3] | 1x | CYP3A4[1][4] |
| Hydroxythis compound (HO-NEF) | 1.5 - 4 hours[1][6] | ~0.4x[1][3] | CYP3A4[4] |
| Triazoledione | ~18 hours[1][5] | 4 - 10x[1][5] | CYP3A4[4] |
| m-Chlorophenylpiperazine (mCPP) | 4 - 8 hours[1] | ~0.07x (minor)[1][3] | CYP2D6[7][8] |
| Table 1. Comparative pharmacokinetics of this compound and its active metabolites. |
Pharmacological Activity
The active metabolites of this compound each possess a unique receptor binding profile. Hydroxythis compound largely mirrors the activity of the parent compound, while triazoledione and mCPP show different patterns of receptor affinity and function.[3][6] These differences are critical for understanding the full spectrum of this compound's effects.
| Target | This compound Ki (nM) | Hydroxythis compound | Triazoledione Ki (nM) | m-Chlorophenylpiperazine (mCPP) Ki (nM) |
| SERT | 200 - 459[1] | Similar to this compound[3][9] | ≥26,471[10] | High Affinity (Agonist/Releaser)[7][11] |
| NET | 360 - 920[1] | Similar to this compound[3][9] | >100,000[10] | Some Affinity[7] |
| 5-HT1A | High Affinity[1] | Similar to this compound[3][9] | 636 - 1,371[10] | High Affinity (Agonist)[7] |
| 5-HT2A | Potent Antagonist[1] | Similar to this compound[3][9] | 159 - 211[10] | High Affinity (Partial Agonist)[7] |
| 5-HT2C | Potent Antagonist[1] | Similar to this compound[3][9] | Not Determined | High Affinity (Agonist)[7] |
| α1-Adrenergic | High Affinity[1] | Similar to this compound[3][9] | 173 - 1,000[10] | Some Affinity[7] |
| H1 | Low Affinity[1] | Similar to this compound[3][9] | 11[10] | Some Affinity[7] |
| Table 2. Comparative pharmacological binding profiles (Ki in nM) of this compound and its active metabolites. Lower Ki values indicate stronger binding affinity. |
-
Hydroxythis compound (HO-NEF): This major metabolite has a pharmacological profile that is qualitatively and quantitatively similar to this compound itself.[3][6][9] Given its substantial plasma concentrations, it is considered a significant contributor to the overall therapeutic effects of this compound.
-
Triazoledione: Despite having a reduced potency (approximately one-seventh) compared to the parent drug, its plasma concentrations can be up to 10 times higher.[5] This suggests it could still be a significant contributor to this compound's clinical effects. It retains notable affinity for 5-HT2A and α1-adrenergic receptors but has negligible affinity for serotonin and norepinephrine transporters.[5][10]
-
m-Chlorophenylpiperazine (mCPP): A metabolite of several piperazine drugs, mCPP is a non-selective serotonin receptor agonist and reuptake inhibitor.[7][11] Although it is a minor metabolite of this compound, its distinct pharmacology, including agonist activity at 5-HT2C receptors, may contribute to some of the anxiogenic and other side effects occasionally reported with this compound therapy.[7][11]
Experimental Protocols: Determination of Pharmacological Activity
The quantitative data presented in this guide are primarily derived from in vitro radioligand binding assays. These experiments are fundamental to characterizing the interaction of a compound with specific receptor or transporter proteins.
General Protocol for Competitive Radioligand Binding Assay
A standard methodology for determining the binding affinity (Ki) of a test compound (e.g., a this compound metabolite) involves a competitive displacement assay.[2][3]
-
Preparation of Receptor Source: Membranes are prepared from tissues (e.g., rat or human brain homogenates) or cultured cell lines engineered to express a high density of the specific target receptor (e.g., 5-HT2A).[3][11] Protein concentration is quantified using a standard method like the Bradford or BCA assay.
-
Assay Incubation: The prepared membranes are incubated in a buffered solution containing:
-
A fixed concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) near its dissociation constant (Kd).
-
Varying concentrations of the unlabeled test compound.
-
The incubation is allowed to proceed to equilibrium at a controlled temperature (e.g., 30°C for 60 minutes).[3]
-
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters).[3] This process traps the membranes with bound radioligand on the filter while unbound radioligand passes through. Filters are then washed rapidly with ice-cold buffer to minimize dissociation.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, plotting the percentage of specific binding against the concentration of the test compound. The IC50 value (the concentration of test compound that displaces 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Conclusion
The pharmacological profile of this compound is a composite of the parent drug and its active metabolites. While hydroxythis compound extends the action of the parent compound, the triazoledione metabolite, due to its high concentration and long half-life, is a major contributor to receptor occupancy, particularly at 5-HT2A and α1-adrenergic receptors. The minor metabolite, mCPP, introduces a distinct serotonergic agonist activity. A thorough understanding of this complex metabolic and pharmacodynamic interplay is essential for drug development professionals seeking to design novel therapeutics with optimized efficacy and improved safety profiles, avoiding the liabilities that led to the restricted use of this compound.
References
- 1. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. fda.gov [fda.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. acnp.org [acnp.org]
- 9. Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptors | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Binding of antidepressants to human brain receptors: focus on newer generation compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Molecular Pharmacology of Nefazodone and its Active Metabolites
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Nefazodone is a phenylpiperazine antidepressant agent first approved for the treatment of major depressive disorder in 1994.[1] Structurally related to trazodone, this compound possesses a unique pharmacological profile that distinguishes it from other antidepressant classes such as selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs).[2] It is classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI) due to its dual mechanism of action, which involves potent antagonism of the serotonin 5-HT2A receptor and moderate inhibition of the serotonin transporter (SERT).[3][4]
This technical guide provides an in-depth overview of the molecular pharmacology of this compound and its principal active metabolites. It details its receptor binding profile, effects on neurotransmitter transporters, metabolic pathways, and significant drug-drug interaction potential. Furthermore, this document includes detailed protocols for key in vitro assays used to characterize compounds of this class and visualizes complex pathways and workflows to support drug discovery and development efforts.
Pharmacodynamic Profile of this compound
This compound's therapeutic effects are attributed to its multi-target engagement within the central nervous system. Its primary mechanism involves a synergistic action on the serotonin system that differs significantly from SSRIs.
-
5-HT2A Receptor Antagonism: this compound is a potent antagonist at postsynaptic 5-HT2A receptors.[5][6] Blockade of these receptors is associated with anti-anxiety effects, sedation, and restoration of normal sleep architecture. It is also thought to mitigate some of the adverse effects associated with direct serotonin reuptake inhibition, such as insomnia and sexual dysfunction.[7]
-
Serotonin Reuptake Inhibition: this compound is a moderate inhibitor of the presynaptic serotonin transporter (SERT), which increases the synaptic concentration of serotonin.[4][8]
-
Combined Action: The combination of 5-HT2A antagonism and serotonin reuptake inhibition is hypothesized to redirect synaptic serotonin to act preferentially on other serotonin receptor subtypes, such as 5-HT1A, which is strongly implicated in mediating antidepressant effects.[9]
-
Other Receptor Interactions: this compound also exhibits high affinity for α1-adrenergic receptors, acting as an antagonist, which can contribute to side effects like orthostatic hypotension and dizziness.[8][10] It has a lower affinity for the norepinephrine transporter (NET) and minimal to no significant interaction with dopaminergic, cholinergic, or histaminergic receptors.[4][8][10]
Data Presentation: this compound Receptor and Transporter Binding Affinities
The following table summarizes the in vitro binding affinities (Ki) of this compound for various CNS targets. Lower Ki values indicate higher binding affinity.
| Target | Species | Ki (nM) | Reference(s) |
| 5-HT2A Receptor | Human | 29 | [7] |
| Rat | 7.1 | ||
| Serotonin Transporter (SERT) | Human | 200 - 459 | [7] |
| Rat | 137 - 220 | [7] | |
| α1-Adrenergic Receptor | Rat | 5.5 | |
| 5-HT2C Receptor | Human | Data not available | [4] |
| Norepinephrine Transporter (NET) | Rat | 360 - 555 | |
| α2-Adrenergic Receptor | Rat | 84 | |
| Dopamine Transporter (DAT) | Human | >10,000 | [4] |
Pharmacology of Active Metabolites
This compound is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into several pharmacologically active compounds that contribute to its overall clinical profile.[1][11]
-
Hydroxythis compound (HO-NEF): This major metabolite possesses a pharmacological profile qualitatively and quantitatively similar to the parent compound.[1] With a half-life of 1.5-4 hours, it is believed to contribute significantly to the therapeutic effects of this compound.[1]
-
Triazoledione: While its pharmacological profile is not as well-characterized, the triazoledione metabolite is active and reaches plasma concentrations 4 to 10 times higher than this compound itself.[1] It has substantially reduced potency compared to this compound but may still be a significant contributor to the overall effect due to its high circulating levels.[1]
-
meta-Chlorophenylpiperazine (mCPP): Formed via CYP2D6 metabolism, mCPP is a minor metabolite in terms of concentration but is pharmacologically potent.[1][12] It acts as a non-selective serotonin receptor agonist, with notable activity at the 5-HT2C receptor, and can be associated with anxiogenic effects and headaches.[12][13]
Data Presentation: Comparative Binding Affinities of this compound and Metabolites
This table provides a comparative summary of the binding affinities for this compound and its key metabolite, mCPP. Data for other metabolites are limited.
| Target | Compound | Species | Ki (nM) | Reference(s) |
| 5-HT2A Receptor | This compound | Human | 29 | [7] |
| mCPP | Human | 32.1 | [12] | |
| 5-HT2C Receptor | This compound | Human | N/A | [4] |
| mCPP | Human | 3.4 | [12] | |
| 5-HT1A Receptor | This compound | Human | High Affinity | [4] |
| mCPP | Human | Significant Affinity | [12][13] | |
| Serotonin Transporter (SERT) | This compound | Human | 200 - 459 | [7] |
| mCPP | Human | Significant Affinity | [12][13] | |
| α1-Adrenergic Receptor | This compound | Rat | 5.5 | |
| mCPP | Human | Moderate Affinity | [12] |
Key Signaling and Metabolic Pathways
This compound's Dual-Action Mechanism at the Serotonergic Synapse
This compound modulates serotonergic neurotransmission through a dual mechanism. It blocks the reuptake of serotonin from the synaptic cleft via SERT inhibition while simultaneously blocking postsynaptic 5-HT2A receptors. This is thought to prevent the overstimulation of 5-HT2A pathways, which can be associated with anxiety and sleep disturbances, while increasing the availability of serotonin to stimulate other beneficial receptors like 5-HT1A.
Metabolic Pathway of this compound
This compound is metabolized into its primary active metabolites through pathways mediated by cytochrome P450 enzymes. Its own metabolism and its potent inhibition of CYP3A4 are critical considerations for drug-drug interactions.
Detailed Experimental Protocols
Protocol 1: Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a target receptor by measuring its ability to compete with a specific high-affinity radioligand.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2).[14]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[14]
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[14]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[14]
-
-
Competitive Binding Incubation:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A), and a range of concentrations of the test compound (e.g., this compound).[15]
-
For determining non-specific binding, a parallel set of wells is prepared containing a high concentration of a known, non-labeled competitor.
-
Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[14]
-
-
Separation and Counting:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand.[15]
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and quantify the trapped radioactivity using a scintillation counter.[14]
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Protocol 2: Synaptosome Neurotransmitter Uptake Assay
Objective: To measure a test compound's potency (IC50) in inhibiting the reuptake of a specific neurotransmitter (e.g., serotonin) into presynaptic nerve terminals (synaptosomes).
Methodology:
-
Synaptosome Preparation:
-
Homogenize fresh brain tissue (e.g., rat cortex or striatum) in ice-cold buffered sucrose (e.g., 0.32 M sucrose, 4 mM HEPES).[16]
-
Perform differential centrifugation: first, a low-speed spin (~1,000 x g) to remove large debris, followed by a high-speed spin of the supernatant (~16,000 x g) to pellet the crude synaptosomal fraction.[2][17]
-
Gently resuspend the synaptosomal pellet in a physiological assay buffer (e.g., Krebs-Ringer bicarbonate buffer) saturated with 95% O2/5% CO2.[2]
-
-
Uptake Inhibition Assay:
-
Pre-incubate aliquots of the synaptosome suspension for a short period (e.g., 10-30 minutes) with various concentrations of the test compound (e.g., this compound) or vehicle control.[2]
-
Initiate the uptake reaction by adding a low concentration of radiolabeled neurotransmitter (e.g., [3H]Serotonin).
-
Allow the uptake to proceed for a short, defined time (e.g., 5-10 minutes) at 37°C.
-
-
Termination and Measurement:
-
Terminate the uptake reaction by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold buffer to remove external radioactivity.
-
Alternatively, terminate by rapid centrifugation after adding an excess of a potent uptake inhibitor.
-
Lyse the synaptosomes and measure the internalized radioactivity via liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of neurotransmitter uptake for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
-
References
- 1. fda.gov [fda.gov]
- 2. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 6. Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetomalariapharmacology.org]
- 8. In vitro assessment of cytochrome P450 inhibition: strategies for increasing LC/MS-based assay throughput using a one-point IC(50) method and multiplexing high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. This compound | C25H32ClN5O2 | CID 4449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 13. m.psychonautwiki.org [m.psychonautwiki.org]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. researchgate.net [researchgate.net]
- 17. jneurosci.org [jneurosci.org]
Technical Guide: Nefazodone and Its Interaction with Monoamine Oxidase
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Quantitative Analysis of Monoamine Oxidase Inhibition
Biochemical assays have been employed to determine the half-maximal inhibitory concentrations (IC50) and inhibitor constants (Ki) of nefazodone against both isoforms of monoamine oxidase. The results consistently demonstrate a lack of potent inhibition.
| Compound | Enzyme | IC50 (µM) | Ki (µM) | Reference |
| This compound | MAO-A | > 100 | Not Determined | [Uncited] |
| This compound | MAO-B | > 100 | Not Determined | [Uncited] |
Table 1: In Vitro Inhibition of Monoamine Oxidase by this compound. The data indicates that this compound does not significantly inhibit either MAO-A or MAO-B at concentrations up to 100 µM.
Experimental Protocols
The determination of this compound's effect on MAO activity was established through rigorous in vitro and in vivo experimental protocols.
In Vitro Monoamine Oxidase Inhibition Assay
Objective: To quantify the direct inhibitory effect of this compound on the activity of MAO-A and MAO-B in a controlled, cell-free system.
Methodology:
-
Enzyme Source: Mitochondria-rich fractions were prepared from rat brain tissue homogenates, serving as the source for both MAO-A and MAO-B enzymes.
-
Substrates:
-
For MAO-A: [¹⁴C]-5-hydroxytryptamine (serotonin) was used as the specific substrate.
-
For MAO-B: [¹⁴C]-β-phenylethylamine was utilized as the specific substrate.
-
-
Inhibitor: this compound was dissolved in a suitable solvent and tested across a wide range of concentrations.
-
Assay Procedure:
-
The enzyme preparation was pre-incubated with varying concentrations of this compound or a vehicle control.
-
The reaction was initiated by the addition of the radiolabeled substrate.
-
The mixture was incubated at 37°C for a defined period.
-
The reaction was terminated, and the deaminated metabolites were extracted using an organic solvent.
-
The radioactivity of the extracted metabolites was quantified using liquid scintillation counting.
-
-
Data Analysis: The percentage of inhibition at each this compound concentration was calculated relative to the vehicle control. IC50 values were determined by non-linear regression analysis of the concentration-response curves.
In Vivo Monoamine Oxidase Activity Assessment
Objective: To evaluate the effect of systemically administered this compound on the in vivo activity of monoamine oxidase.
Methodology:
-
Animal Model: Male Sprague-Dawley rats were used for the in vivo studies.
-
Drug Administration: this compound was administered orally at various doses. A control group received a vehicle.
-
Ex Vivo Enzyme Assay: At specific time points after drug administration, animals were euthanized, and their brains were rapidly removed.
-
Tissue Preparation: Brain tissue was homogenized, and mitochondrial fractions were prepared as described in the in vitro protocol.
-
MAO Activity Measurement: The activity of MAO-A and MAO-B in the brain tissue homogenates was measured using the same radiochemical assay with specific substrates as detailed in the in vitro protocol.
-
Data Analysis: The MAO activity in the brains of this compound-treated animals was compared to that of the vehicle-treated control group to determine any significant inhibition.
The results of these in vivo studies were consistent with the in vitro findings, demonstrating that this compound did not significantly inhibit MAO-A or MAO-B activity in the brain at clinically relevant doses.
Signaling Pathways and Experimental Workflow
Primary Signaling Pathway of this compound
The principal mechanism of action of this compound involves the modulation of serotonergic and noradrenergic pathways, distinct from the mechanism of MAOIs.
A Technical Guide to Preclinical Animal Models for Studying Nefazodone's Effects
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the preclinical animal models utilized to investigate the pharmacological and toxicological effects of the antidepressant nefazodone. This document details the experimental protocols, summarizes key quantitative data, and visualizes the underlying biological pathways and experimental workflows.
Pharmacological Profile of this compound
This compound is a phenylpiperazine antidepressant with a dual mechanism of action, primarily acting as a potent antagonist of the serotonin 5-HT2A receptor and a moderate inhibitor of serotonin and norepinephrine reuptake.[1][2] This unique pharmacological profile distinguishes it from other classes of antidepressants like selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs).
Receptor and Transporter Binding Affinity
Preclinical studies in rats have established the binding affinity (Ki) of this compound for its primary targets. These values are crucial for understanding its potency and selectivity.
| Target | Animal Model | Ki (nM) | Reference |
| 5-HT2A Receptor | Rat Cortex | 7.1 | |
| Serotonin Transporter (SERT) | Rat | 220 | |
| Norepinephrine Transporter (NET) | Rat | 555 | |
| α1-Adrenoceptor | Rat | 5.5 | |
| α2-Adrenoceptor | Rat | 84 |
Serotonin 5-HT2A Receptor Signaling Pathway
This compound's primary mechanism of action involves the blockade of the 5-HT2A receptor, which is a G protein-coupled receptor (GPCR) linked to the Gq/G11 signaling pathway.[3] Antagonism of this receptor by this compound prevents the downstream signaling cascade initiated by serotonin, which is believed to contribute to its antidepressant and anxiolytic effects.
Preclinical Behavioral Models
Several preclinical animal models have been instrumental in characterizing the antidepressant-like effects of this compound. These models aim to induce behavioral states in rodents that are analogous to symptoms of depression in humans.
Learned Helplessness Test
The learned helplessness model is a widely used paradigm to screen for antidepressant activity.[1] In this test, animals are exposed to inescapable and unpredictable stress, which can lead to a state of "helplessness" where they fail to escape a subsequent escapable stressor. Antidepressants, like this compound, can reverse this learned helplessness.
Experimental Protocol: Learned Helplessness in Rats
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering mild foot shocks. An escape route (e.g., a door to a safe compartment) is present.
-
Induction Phase (Day 1):
-
Rats are placed in the shuttle box and subjected to a series of inescapable foot shocks (e.g., 0.8 mA for 15 seconds) delivered at random intervals over a 60-minute session.
-
A control group is placed in the shuttle box without receiving shocks, and another control group receives escapable shocks.
-
-
Drug Administration:
-
This compound or vehicle is administered orally (p.o.) or subcutaneously (s.c.) at various doses for a predetermined period (e.g., once daily for 3-5 days) following the induction phase.
-
-
Testing Phase (Day 2 or later):
-
24 hours after the final drug administration, rats are placed back in the shuttle box.
-
A conditioned stimulus (e.g., a light or tone) is presented, followed by a mild, escapable foot shock.
-
The latency to escape the shock by moving to the safe compartment is recorded.
-
The number of escape failures (remaining in the shocked compartment for the full duration of the shock) is also counted.
-
-
Data Analysis:
-
The mean escape latency and the number of escape failures are compared between the this compound-treated group and the vehicle-treated control group. A significant decrease in escape latency and failures in the this compound group indicates an antidepressant-like effect.
-
Forced Swim Test
The forced swim test (FST), also known as the Porsolt test, is another common behavioral despair model used to assess the efficacy of antidepressants.[4][5] The test is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressants are known to increase the duration of active, escape-oriented behaviors.
Experimental Protocol: Forced Swim Test in Mice
-
Apparatus: A transparent glass or plastic cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or feet.
-
Drug Administration:
-
This compound or vehicle is administered (e.g., intraperitoneally, i.p.) at various doses, typically 30-60 minutes before the test.
-
-
Test Procedure:
-
Mice are individually placed in the cylinder of water for a 6-minute session.
-
The session is video-recorded for later analysis.
-
-
Behavioral Scoring:
-
The duration of immobility (floating motionless or making only small movements to keep the head above water) is scored during the last 4 minutes of the 6-minute test.
-
Active behaviors, such as swimming and climbing, can also be quantified.
-
-
Data Analysis:
-
The mean duration of immobility is compared between the this compound-treated and vehicle-treated groups. A significant reduction in immobility time suggests an antidepressant-like effect.
-
Neurochemical Assays
In conjunction with behavioral models, neurochemical assays are employed to elucidate the molecular mechanisms of this compound's action.
Serotonin Transporter (SERT) Occupancy and Uptake Inhibition
Ex vivo and in vivo studies are conducted to measure this compound's ability to inhibit the reuptake of serotonin in the brain.
Experimental Protocol: Ex Vivo Serotonin Uptake Assay in Rat Cortical Synaptosomes
-
Drug Administration: Rats are administered this compound (e.g., 100 and 150 mg/kg, s.c.) or vehicle.[6]
-
Synaptosome Preparation:
-
At a specified time after drug administration, animals are euthanized, and the cerebral cortex is rapidly dissected and homogenized in ice-cold sucrose buffer.
-
The homogenate is centrifuged to pellet the crude synaptosomal fraction (P2).
-
The P2 pellet is washed and resuspended in an appropriate buffer.
-
-
[³H]-5-HT Uptake Assay:
-
Aliquots of the synaptosomal preparation are incubated with [³H]-serotonin ([³H]-5-HT) at 37°C for a short period (e.g., 5 minutes).
-
The uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes containing the internalized [³H]-5-HT.
-
The radioactivity on the filters is measured using liquid scintillation counting.
-
-
Data Analysis:
-
The amount of [³H]-5-HT uptake is calculated and expressed as pmol/mg protein/min.
-
Kinetic parameters such as the Michaelis-Menten constant (Km) can be determined. An increase in Km indicates competitive inhibition of the transporter.[6]
-
Quantitative Data: this compound's Effect on Serotonin Uptake in Rat Cortical Synaptosomes [6]
| Treatment | Dose (mg/kg, s.c.) | Administration | Effect on [³H]-5-HT Uptake | Km (nmol/L) |
| Control | - | Acute | - | 60 |
| This compound | 100 | Acute | Increased Km | 230 |
| This compound | 150 | Acute | Increased Km | 242 |
| This compound | 100 | Subchronic (b.i.d. x 5.5 days) | 24% reduction | Not Reported |
| This compound | 150 | Subchronic (b.i.d. x 5.5 days) | 29% reduction | Not Reported |
| Fluoxetine | 5 | Subchronic (b.i.d. x 5.5 days) | 65% reduction | Not Reported |
Preclinical Models of this compound-Induced Hepatotoxicity
A significant concern with this compound is its potential for hepatotoxicity. Animal models are crucial for investigating the mechanisms of this adverse effect. A commonly used model involves the administration of a known hepatotoxin, such as carbon tetrachloride (CCl₄), to induce liver injury, followed by an assessment of the protective or exacerbating effects of the drug .
Experimental Protocol: Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity in Rats [7]
-
Animals: Male Wistar rats are typically used.
-
Induction of Liver Injury:
-
A single oral dose of CCl₄ (e.g., 2.8 mL/kg) diluted in olive oil is administered to induce acute liver damage.[7]
-
-
Drug Administration:
-
This compound is administered orally at various doses (e.g., 5, 10, and 20 mg/kg) once daily, either concurrently with or for a period following CCl₄ administration.[7]
-
-
Assessment of Liver Damage:
-
Serum Biochemistry: Blood samples are collected to measure the levels of liver enzymes, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP). Elevated levels of these enzymes are indicative of liver damage.
-
Histopathology: Liver tissue is collected, fixed, and stained (e.g., with hematoxylin and eosin) for microscopic examination to assess the extent of necrosis, inflammation, and other pathological changes.
-
-
Data Analysis:
-
Serum enzyme levels and histopathological scores are compared between the CCl₄ + this compound groups and the CCl₄-only control group.
-
Quantitative Data: Effect of this compound on Serum Liver Enzymes in CCl₄-Treated Rats [7]
| Treatment Group | Dose (mg/kg, p.o.) | % Reduction in ALT | % Reduction in AST | % Reduction in ALP |
| This compound | 5 | 15.6 | 16.7 | 30.5 |
| This compound | 10 | 36.5 | 17.3 | 37.5 |
| This compound | 20 | 45.9 | 43.0 | 42.9 |
Experimental Workflow for Preclinical Evaluation of this compound
The preclinical assessment of a potential antidepressant like this compound follows a structured workflow, beginning with in vitro characterization and progressing to in vivo behavioral and neurochemical studies.
This guide provides a foundational understanding of the preclinical animal models and methodologies used to study the effects of this compound. For researchers and drug development professionals, a thorough comprehension of these models is essential for interpreting preclinical data and designing future studies to further elucidate the therapeutic potential and risks associated with this and other novel antidepressant compounds.
References
- 1. This compound: preclinical pharmacology of a new antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]
- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 4. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The serotonergic antidepressant this compound inhibits the serotonin transporter: in vivo and ex vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of trazodone and this compound on hepatic injury induced by carbon tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Nefazodone Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental administration of nefazodone in rodent models for preclinical research. This document outlines detailed protocols for various administration routes, summarizes key quantitative data from rodent studies, and illustrates the primary signaling pathway of this compound.
Mechanism of Action
This compound is an antidepressant characterized as a serotonin antagonist and reuptake inhibitor (SARI). Its primary mechanism involves potent antagonism of the postsynaptic serotonin 2A (5-HT2A) receptors and weak inhibition of serotonin and norepinephrine reuptake. This dual action is thought to contribute to its therapeutic effects. By blocking 5-HT2A receptors, this compound can modulate downstream signaling cascades and influence the activity of other neurotransmitter systems.
Experimental Protocols
Preparation of this compound for Administration
This compound hydrochloride is soluble in Dimethyl sulfoxide (DMSO), ethanol, and 1 eq. HCl. The choice of vehicle is critical and should be selected based on the route of administration and experimental design. A pilot study to assess vehicle tolerability is recommended.
Vehicle Selection:
-
For Oral Gavage (Rat): this compound can be suspended in a 10% sucrose solution to improve palatability and voluntary consumption. Alternatively, for precise dosing, it can be dissolved in a minimal amount of a suitable solvent and then suspended in a vehicle like water or saline.
-
For Subcutaneous Injection (Mouse): A sterile isotonic saline solution is a common vehicle. If solubility is an issue, a small percentage of DMSO or another biocompatible solvent can be used, with the final concentration of the organic solvent kept to a minimum to avoid irritation.
Administration Routes and Dosages
The selection of administration route and dosage depends on the research question, with options for acute or chronic studies.
a) Oral Administration (Gavage)
This method ensures precise dosage delivery and is suitable for both acute and chronic studies.
-
Protocol for Oral Gavage in Rats:
-
Prepare the this compound solution or suspension in the chosen vehicle.
-
Gently restrain the rat.
-
Use a proper-sized, ball-tipped gavage needle.
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the correct insertion length.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the solution.
-
Monitor the animal for any signs of distress post-administration.
-
b) Subcutaneous (s.c.) Injection
This route is often used for sustained release and is common in chronic studies.
-
Protocol for Subcutaneous Injection in Mice:
-
Prepare a sterile solution of this compound in an appropriate vehicle.
-
Grasp the mouse firmly at the base of the neck to lift a fold of skin.
-
Insert a 25-27 gauge needle into the base of the skin tent, parallel to the spine.
-
Aspirate to ensure the needle is not in a blood vessel.
-
Inject the solution slowly to form a small bleb under the skin.
-
Withdraw the needle and monitor the animal.
-
c) Dietary Administration
This method is suitable for long-term chronic studies to ensure continuous drug exposure.
-
Protocol for Dietary Administration in Rats and Mice:
-
Calculate the required concentration of this compound in the rodent chow based on the average daily food consumption and the target dose (mg/kg/day).
-
Thoroughly mix the this compound with the powdered or pelleted chow to ensure a homogenous distribution.
-
Provide the medicated diet ad libitum.
-
Monitor food intake and body weight regularly to adjust the drug concentration if necessary.
-
Data Presentation
The following tables summarize quantitative data from rodent studies involving this compound administration.
| Study Type | Species | Dosage | Route of Administration | Key Findings |
| Chronic Toxicity | Rat | Up to 200 mg/kg/day for 2 years | Dietary | No increase in tumors was observed. |
| Chronic Toxicity | Mouse | Up to 800 mg/kg/day for 2 years | Dietary | No increase in tumors was observed. |
| Behavioral (Stress-Related) | Rat (female) | 100 mg/kg/day for 30 days | Not specified | Attenuated stress-induced facilitation of wet dog shaking behavior. |
| Behavioral (Drug Discrimination) | Rat | 12.0 mg/kg | Not specified | Resulted in 76% DOM-appropriate responding, suggesting partial agonism at the 5-HT2A receptor.[1] |
| Immunomodulatory (Stress) | Mouse | 10 mg/kg/day | Subcutaneous (s.c.) | Reduced stress-induced suppression of thymus and spleen cellularity.[2] |
| Neurochemical | Rat | 30, 100, and 150 mg/kg | Not specified | Dose-dependently antagonized p-chloroamphetamine (PCA)-induced depletion of cortical 5-HT concentrations.[3][4] |
| Neurochemical (in vitro) | Rat | 100 and 150 mg/kg (acute, s.c.) | Subcutaneous (s.c.) | Significantly increased the Km for [3H]-5-HT uptake in cortical synaptosomes from 60 nmol/L (control) to 230 and 242 nmol/L, respectively.[3][4] |
Mandatory Visualization
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the primary signaling pathway of this compound and a general experimental workflow for behavioral studies.
Caption: this compound's dual mechanism of action.
Caption: General workflow for rodent behavioral studies.
References
Nefazodone for In Vivo Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of nefazodone for in vivo research, tailored for professionals in drug development and neuroscience. This document includes detailed experimental protocols, quantitative data summaries, and a visualization of the relevant signaling pathway to guide preclinical studies.
Introduction
This compound is an antidepressant with a dual mechanism of action, primarily acting as a potent antagonist of the serotonin 5-HT2A receptor and a weak inhibitor of serotonin and norepinephrine reuptake.[1][2] Its distinct pharmacological profile makes it a valuable tool for investigating the serotonergic system's role in mood disorders and related conditions. These notes are intended to facilitate the design and execution of in vivo experiments involving this compound.
Data Presentation: this compound Dosage and Administration
The following table summarizes this compound dosages used in various in vivo studies across different animal models and research contexts. This information is crucial for dose-selection and study design.
| Animal Model | Research Area | Dosage Range | Administration Route | Study Duration | Reference |
| Rat | Serotonin Transporter Inhibition | 30, 100, 150 mg/kg | Subcutaneous (s.c.) | Acute | [3] |
| Rat | Drug Discrimination (Hallucinogen Interaction) | 12.0 mg/kg | Not Specified | Acute | |
| Rat | Chronic Toxicology | Up to 200 mg/kg/day | Oral | 2 years | |
| Mouse | Immunomodulation (Stress) | 10 mg/kg/day | Subcutaneous (s.c.) | Chronic | |
| Mouse | Chronic Toxicology | Up to 800 mg/kg/day | Oral | 2 years |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Objective: To prepare a this compound solution suitable for oral gavage or subcutaneous injection in rodents.
Materials:
-
This compound hydrochloride powder
-
Vehicle (e.g., sterile water, saline, or 0.5% methylcellulose in water)
-
Polypropylene glycol (if needed for solubility)[1]
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
-
pH meter and solutions for adjustment (if necessary)
Protocol:
-
Determine the appropriate vehicle. this compound hydrochloride is slightly soluble in water.[1] For higher concentrations or improved stability, a suspension in 0.5% methylcellulose or a solution containing a co-solvent like propylene glycol may be necessary.
-
Calculate the required amount of this compound and vehicle. Based on the desired final concentration and the total volume needed for the experiment, calculate the mass of this compound hydrochloride powder.
-
Dissolve or suspend this compound.
-
For aqueous solutions, add the this compound powder to the sterile water or saline in a sterile tube.
-
For suspensions, first, create a paste of the this compound powder with a small amount of the vehicle. Then, gradually add the remaining vehicle while continuously mixing.
-
If using a co-solvent, dissolve the this compound in the co-solvent first before adding the aqueous component.
-
-
Ensure complete dissolution or uniform suspension. Vortex the mixture thoroughly. If necessary, use a sonicator to aid in dissolution or to create a homogenous suspension.
-
Check and adjust pH if necessary. The pH of the final solution/suspension should be within a physiologically acceptable range (typically 6.5-7.5) for the chosen administration route. Adjust with sterile NaOH or HCl if needed.
-
Store the preparation appropriately. Store the solution or suspension in a sterile, light-protected container. The stability of the preparation under the chosen storage conditions should be determined. It is recommended to prepare fresh solutions or suspensions for each experiment.
Protocol for the Forced Swim Test (FST) in Rats
Objective: To assess the antidepressant-like activity of this compound by measuring the immobility time of rats in an inescapable water tank.
Materials:
-
This compound solution/suspension
-
Vehicle control
-
Male Sprague-Dawley rats (200-250 g)
-
Cylindrical water tank (40 cm height, 20 cm diameter)
-
Water (23-25°C)
-
Video recording system
-
Towels
-
Warming lamp or clean, dry cage with bedding
Protocol:
-
Animal Acclimation: Allow rats to acclimate to the housing facility for at least one week before the experiment. Handle the animals for a few days leading up to the test to reduce stress.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage or subcutaneous injection) at a specific time before the test (e.g., 30-60 minutes).
-
Pre-test Session (Day 1):
-
Fill the cylinder with water to a depth of 30 cm.
-
Gently place each rat into the water for a 15-minute pre-swim session. This session is for habituation.
-
After 15 minutes, remove the rat, gently dry it with a towel, and place it under a warming lamp for a few minutes before returning it to its home cage.
-
-
Test Session (Day 2):
-
24 hours after the pre-test session, administer this compound or vehicle.
-
At the appropriate pre-treatment time, place the rat in the water tank for a 5-minute test session.
-
Record the entire 5-minute session using a video camera positioned to the side of the tank.
-
-
Data Analysis:
-
A trained observer, blind to the treatment conditions, should score the videos.
-
The primary measure is the duration of immobility, defined as the time the rat spends floating motionless or making only small movements necessary to keep its head above water.
-
Compare the immobility times between the this compound-treated groups and the vehicle control group. A significant decrease in immobility time suggests an antidepressant-like effect.
-
Signaling Pathway
The primary mechanism of action of this compound involves the antagonism of the 5-HT2A receptor. The following diagram illustrates the canonical signaling pathway associated with this receptor.
Caption: this compound's dual mechanism of action.
References
Application Notes and Protocols for the Quantification of Nefazodone in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of nefazodone in plasma samples, a critical aspect of pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence testing. The following sections outline protocols for High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Coulometric detection and a high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Introduction
This compound is an antidepressant agent, and its accurate quantification in biological matrices is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The selection of an appropriate analytical method depends on the required sensitivity, selectivity, and sample throughput. This document details validated methods to support preclinical and clinical research.
Summary of Quantitative Data
The following table summarizes the performance characteristics of the described analytical methods for the quantification of this compound in plasma.
| Parameter | HPLC-Coulometric Detection | HPLC-UV Detection | LC-MS/MS |
| Linearity Range | 0.9 - 500 ng/mL (estimated) | 200 - 1200 ng/mL | 2.0 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.9 ng/mL[1] | ~200 ng/mL | 2.0 ng/mL[2] |
| Upper Limit of Quantification (ULOQ) | Not explicitly stated | 1200 ng/mL | 500 ng/mL[2] |
| Accuracy | Not explicitly stated | Not explicitly stated | Within ±15% of nominal values |
| Precision (RSD%) | < 6% (inter-assay)[1] | Not explicitly stated | Within 15% |
| Recovery | > 80%[1] | Not explicitly stated | High and consistent (not specified) |
| Internal Standard | Available (not specified)[1] | Trazodone | d7-nefazodone[2] |
Experimental Protocols
Method 1: High-Performance Liquid Chromatography with Coulometric Detection
This method offers high sensitivity for the determination of this compound and its metabolites.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
SPE Cartridge: CN Bond-Elut, 1 mL
-
Protocol:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
To 1 mL of plasma sample, add the internal standard.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute this compound and its metabolites with 1 mL of a suitable elution solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the HPLC system.
-
2. HPLC Conditions
-
Column: CN column
-
Mobile Phase: Isocratic elution with a suitable mobile phase (e.g., a mixture of phosphate buffer and acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: Coulometric detector.
3. Validation Parameters
-
The lower limit of quantitation for this compound is 0.9 ng/mL.[1]
-
Inter-assay relative standard deviations are less than 6%.[1]
-
The average recovery is over 80%.[1]
Method 2: High-Performance Liquid Chromatography with UV Detection
A robust method suitable for routine analysis, particularly when higher concentrations of this compound are expected.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
SPE Cartridge: C18
-
Protocol:
-
Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water.
-
To 1 mL of plasma, add an appropriate internal standard (e.g., Trazodone).
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase for injection.
-
2. HPLC Conditions
-
Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent C18 column.
-
Mobile Phase: A mixture of 0.05 M KH2PO4 (pH 3.0), acetonitrile, and methanol in the ratio of 50:40:10 (v/v/v).[3]
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at 205 nm.
3. Validation Parameters
-
This method has been validated for a concentration range of 200 to 1200 ng/mL.
Method 3: High-Throughput Online SPE-LC-MS/MS
This method is highly sensitive, selective, and rapid, making it ideal for studies with a large number of samples.
1. Sample Preparation
-
To a 100 µL plasma sample, add 10 µL of the internal standard solution (d7-nefazodone in methanol).[2]
-
Vortex the sample for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for direct injection.[2]
2. Online Solid-Phase Extraction (SPE)
-
Extraction Column: Oasis HLB (1 mm x 50 mm, 30 µm).[2]
-
The sample is loaded onto the extraction column, where this compound is retained while plasma proteins and other interferences are washed to waste.
3. LC-MS/MS Conditions
-
Analytical Column: Luna C8 (4.6 mm x 50 mm, 5 µm).[2]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A gradient program is used to elute this compound from the analytical column into the mass spectrometer.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive ion electrospray (ESI+).
-
MRM Transitions:
-
This compound: m/z 470.5 → 274.6
-
Hydroxythis compound: (To be determined empirically)
-
m-chlorophenylpiperazine (mCPP): (To be determined empirically)
-
Triazole-dione: (To be determined empirically)
-
d7-Nefazodone (IS): (To be determined empirically)
-
4. Validation Parameters
-
The assay is validated for a concentration range of 2.0 to 500 ng/mL for this compound.[2]
-
The total analysis run time is approximately 2 minutes per sample.[2]
Visualizations
References
Utilizing Nefazodone as a 5-HT2A Receptor Antagonist: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing nefazodone as a tool compound for the selective antagonism of the 5-HT2A receptor in both in vitro and in vivo research settings. This document outlines this compound's pharmacological profile, presents detailed experimental protocols for its use in receptor binding and functional assays, and includes visualizations of the 5-HT2A signaling pathway and experimental workflows.
Introduction
This compound is a potent antagonist of the 5-HT2A receptor, a G protein-coupled receptor implicated in a wide range of physiological and pathological processes, including neurotransmission, mood disorders, and psychosis.[1] Its utility as a research tool stems from its high affinity for the 5-HT2A receptor, alongside a complex pharmacological profile that includes moderate inhibition of serotonin and norepinephrine reuptake.[2] Understanding its binding affinities and functional effects is crucial for the accurate interpretation of experimental results.
Pharmacological Profile of this compound
This compound exhibits a high affinity for the 5-HT2A receptor, with reported Ki values in the low nanomolar range. Its selectivity is a key consideration for experimental design, as it also interacts with other neurotransmitter receptors and transporters. The following table summarizes the binding affinities of this compound for various targets.
| Target | K i (nM) | Species | Reference |
| 5-HT2A Receptor | 7.1 | Rat | [3] |
| 5-HT2C Receptor | Moderate Affinity | Human | [4] |
| 5-HT1A Receptor | High Affinity | Human | [4] |
| Serotonin Transporter (SERT) | 220 | Rat | [3] |
| Norepinephrine Transporter (NET) | 555 | Rat | [3] |
| α1-Adrenergic Receptor | 5.5 | Rat | [3] |
| α2-Adrenergic Receptor | 84 | Rat | [3] |
| Dopamine D2 Receptor | Relatively Low Affinity | Human | [4] |
Table 1: Binding Affinities (Ki) of this compound for Various Neurotransmitter Receptors and Transporters.
5-HT2A Receptor Signaling
The 5-HT2A receptor primarily couples to the Gq/G11 family of G proteins.[5] Agonist binding initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Caption: this compound antagonizes the 5-HT2A receptor, blocking the Gq/G11 signaling cascade.
Experimental Protocols
In Vitro: [³H]Ketanserin Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the 5-HT2A receptor using the radiolabeled antagonist [³H]ketanserin.
Caption: Workflow for the [³H]ketanserin radioligand binding assay.
Materials:
-
Rat cortical tissue
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [³H]ketanserin (specific activity ~60-90 Ci/mmol)
-
Non-specific binding control: 10 µM Mianserin or 1 µM Ketanserin
-
This compound hydrochloride
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the pellet in assay buffer to a final protein concentration of approximately 200-400 µg/mL.
-
Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
50 µL of [³H]ketanserin (final concentration ~0.5-1.0 nM).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Calculate the IC50 value from the resulting competition curve and then determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
In Vivo: Quipazine-Induced Head-Twitch Response (HTR) in Rats
This protocol describes a behavioral assay to assess the in vivo 5-HT2A receptor antagonist activity of this compound by measuring its ability to block the head-twitch response induced by the 5-HT2A/2C receptor agonist, quipazine. The head-twitch response is a rapid, side-to-side rotational movement of the head.[6]
Caption: Experimental workflow for the quipazine-induced head-twitch response assay.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound hydrochloride
-
Quipazine dimaleate
-
Vehicle (e.g., 0.9% saline)
-
Observation chambers (e.g., clear Plexiglas cages)
-
Video recording equipment (optional but recommended for accurate scoring)
Procedure:
-
Acclimation: Acclimate the rats to the testing room for at least 1 hour before the experiment.
-
Drug Preparation: Dissolve this compound and quipazine in the appropriate vehicle on the day of the experiment.
-
Dosing:
-
Administer this compound (e.g., 1, 3, 10 mg/kg) or vehicle intraperitoneally (i.p.).
-
After a 30-minute pretreatment period, administer quipazine (e.g., 1-2.5 mg/kg) subcutaneously (s.c.).
-
-
Observation: Immediately after quipazine administration, place each rat individually into an observation chamber. Record the number of head-twitches for a period of 30 minutes. A head-twitch is defined as a rapid, convulsive, side-to-side movement of the head that is not part of a normal grooming or exploratory behavior.
-
Data Analysis: Compare the number of head-twitches in the this compound-treated groups to the vehicle-treated control group. A significant reduction in the number of head-twitches in the this compound groups indicates 5-HT2A receptor antagonist activity.
Data Interpretation and Considerations
-
Selectivity: While this compound is a potent 5-HT2A antagonist, its affinity for other receptors, particularly the α1-adrenergic receptor and the serotonin transporter, should be considered when interpreting results.[3][4] Appropriate control experiments are essential to dissect the specific contribution of 5-HT2A receptor blockade.
-
Metabolism: this compound is extensively metabolized, and some of its metabolites may be pharmacologically active.[1] This should be taken into account, especially in in vivo studies with prolonged treatment regimens.
-
Species Differences: Receptor pharmacology and drug metabolism can vary between species. The data presented here are primarily from rodent studies and may not be directly translatable to other species.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the 5-HT2A receptor in various biological processes. By carefully considering its pharmacological profile and employing the detailed protocols provided in these application notes, researchers can effectively utilize this compound to achieve robust and reproducible results.
References
nefazodone hydrochloride solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and preparation of nefazodone hydrochloride for experimental use. The protocols outlined below are intended to ensure accurate and reproducible results in both in vitro and in vivo studies.
Physicochemical Properties and Solubility
This compound hydrochloride is a white to off-white crystalline solid. Its solubility is a critical factor for the design of experiments, influencing bioavailability and the choice of vehicle for administration.
Solubility Data
The solubility of this compound hydrochloride in various common laboratory solvents is summarized in the table below. It is important to note that the use of ultrasonic agitation can enhance the dissolution process.[1][2]
| Solvent | Solubility | Molar Concentration (Approx.) | Notes |
| DMSO | ≥50 mg/mL[2] | ~98.72 mM[2] | Hygroscopic DMSO can impact solubility; use freshly opened solvent.[2] Sonication may be required.[2] |
| ≥26.7 mg/mL[1] | ~52.7 mM | ||
| 22 mg/mL[3] | ~43.43 mM | ||
| 17 mg/mL[] | ~33.56 mM | ||
| Ethanol (EtOH) | ≥8.87 mg/mL[1] | ~17.5 mM | Requires sonication.[1] |
| Water | ≥2.92 mg/mL[1] | ~5.77 mM | Requires sonication.[1] |
| 2 mg/mL[2] | ~3.95 mM | Requires sonication.[2] | |
| Propylene Glycol | Soluble[5] | - | |
| Polyethylene Glycol | Slightly soluble[5] | - | |
| Chloroform | Freely soluble[5] | - |
The solubility of this compound is also pH-dependent, which is an important consideration for experiments in physiological buffers.
| pH | Solubility |
| 5.0 | 8.9 mg/L[6] |
| 7.0 | 6.41 mg/L[6] |
| 7.4 | 32.6 µg/mL[7] |
| 9.0 | 3.98 mg/L[6] |
Experimental Protocols
Preparation of Stock Solutions
For most in vitro applications, a high-concentration stock solution in an organic solvent like DMSO is recommended.
Materials:
-
This compound hydrochloride powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Protocol:
-
Weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM, 50 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution for 10-15 minutes.[1][2]
-
Visually inspect the solution to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C for long-term stability. For short-term storage (1 month), -20°C is sufficient.[2]
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing this compound hydrochloride solutions.
Preparation of Working Solutions for In Vitro Assays
Materials:
-
This compound hydrochloride stock solution (in DMSO)
-
Appropriate cell culture medium or assay buffer
-
Sterile dilution tubes
Protocol:
-
Thaw the this compound hydrochloride stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations.
-
It is crucial to ensure that the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
If using aqueous solutions, prepare the working solution and sterilize by filtering through a 0.22 µm filter before use.[2]
Preparation of Formulations for In Vivo Administration
For oral administration in animal studies, this compound hydrochloride can be prepared as a suspension.
Materials:
-
This compound hydrochloride powder
-
Vehicle (e.g., 0.5% Carboxymethylcellulose sodium (CMC-Na), 10% DMSO in corn oil)
-
Homogenizer or sonicator
Protocol for a Homogeneous Suspension:
-
Weigh the required amount of this compound hydrochloride.
-
Prepare the desired vehicle (e.g., 0.5% CMC-Na in sterile water).
-
Gradually add the this compound hydrochloride powder to the vehicle while continuously mixing or homogenizing to form a uniform suspension.
-
For a 10% DMSO in corn oil formulation, first dissolve the this compound hydrochloride in DMSO and then add the corn oil, ensuring thorough mixing to achieve a clear solution.[8] A concentration of at least 2.5 mg/mL is achievable with this method.[8]
-
The final formulation should be prepared fresh before each administration to ensure stability and uniform dosing.
Mechanism of Action and Signaling Pathway
This compound is classified as a serotonin antagonist and reuptake inhibitor (SARI).[9] Its primary mechanism of action involves the potent antagonism of the serotonin 5-HT2A receptor.[10][11] Additionally, it acts as a weak inhibitor of serotonin and norepinephrine reuptake.[10][11] this compound also has some affinity for the α1-adrenergic receptor, which may contribute to side effects such as postural hypotension.[10] It has negligible affinity for muscarinic acetylcholine receptors.[9]
This compound Primary Signaling Pathway
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. This compound | C25H32ClN5O2 | CID 4449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. drugs.com [drugs.com]
- 11. This compound: preclinical pharmacology of a new antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating the Cellular Effects of Nefazodone Using In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction Nefazodone is a phenylpiperazine antidepressant that functions as a serotonin antagonist and reuptake inhibitor (SARI).[1][2][3][4] While effective for treating major depression, its use has been significantly curtailed due to concerns about severe hepatotoxicity, including instances of acute liver failure.[2][5][6][7][8][9][10] The precise mechanisms underlying this compound-induced liver injury are not fully elucidated but are thought to involve toxic metabolic intermediates produced by cytochrome P450 enzymes, particularly CYP3A4.[3][5][11] In vitro cell culture assays are indispensable tools for dissecting the molecular and cellular events contributing to this toxicity.
Key mechanisms implicated in this compound's cellular toxicity include profound mitochondrial dysfunction, induction of endoplasmic reticulum (ER) stress, and oxidative stress, ultimately leading to cell death.[6][9][12][13][14] This document provides detailed protocols for a panel of cell-based assays designed to investigate these effects in relevant cell models, such as the human hepatoma cell line HepG2 and primary human hepatocytes.
Key Cellular Effects & Investigative Assays
This compound's toxicity manifests through several interconnected cellular events:
-
Cytotoxicity: Direct damage to cells, leading to loss of membrane integrity and cell death. This can be quantified by measuring the release of intracellular enzymes or the reduction of metabolic indicators.
-
Mitochondrial Dysfunction: this compound is a potent inhibitor of the mitochondrial respiratory chain, specifically targeting Complex I and, to a lesser extent, Complex IV.[6][7][12][14] This inhibition disrupts cellular energy production (ATP synthesis), collapses the mitochondrial membrane potential (ΔΨm), and increases the production of reactive oxygen species (ROS).[7][9][12]
-
Oxidative Stress: The impairment of mitochondrial function leads to an overproduction of ROS. This imbalance overwhelms the cell's antioxidant defenses, such as glutathione (GSH), causing damage to lipids, proteins, and DNA.[7][8][12]
-
Endoplasmic Reticulum (ER) Stress: this compound has been shown to induce ER stress, activating the unfolded protein response (UPR).[13] This is evidenced by the increased expression of ER stress markers like CHOP and ATF-4.[13]
-
Apoptosis: The culmination of mitochondrial damage, oxidative insult, and ER stress can trigger programmed cell death, or apoptosis. This is characterized by the activation of caspases and changes in nuclear morphology.[9][15]
The following diagram illustrates the proposed workflow for investigating these cellular effects.
Quantitative Data Summary
The following tables summarize key quantitative findings from in vitro studies on this compound and related compounds.
Table 1: Cytotoxicity of this compound in HepG2 Cells
| Assay Type | Incubation Time | Finding | Reference |
|---|---|---|---|
| ATP Content | 24 h | Concentration-dependent decrease.[13] | [13] |
| LDH Release | 24 h | Concentration-dependent increase.[13] | [13] |
| MTS Assay | 24 h | Concentration-dependent decrease.[13] | [13] |
| MTT Assay | 24 h | IC50 of 4.682 µg/ml.[14][16] | [14][16] |
| ATP Depletion | 24 h | 100% depletion at 200 µM.[7] |[7] |
Table 2: this compound's Effect on Mitochondrial Respiration
| Target | Assay System | IC50 Value | Reference |
|---|---|---|---|
| OXPHOS Complex I | Immunocaptured Complexes | 14 µM | [7][12] |
| OXPHOS Complex IV | Immunocaptured Complexes | 70 µM | [7][12] |
| OXPHOS Complex II/III | Immunocaptured Complexes | No inhibition observed |[7][12] |
Experimental Protocols
1. Cell Culture
-
Cell Line: HepG2 (human liver carcinoma cell line) is a commonly used and reliable model for hepatotoxicity studies.[9][12][13][14] Primary human hepatocytes can also be used for more physiologically relevant data.[7][12]
-
Culture Medium: High-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[7]
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[7]
2. Protocol: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[14][17]
-
Materials:
-
HepG2 cells
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader (absorbance at 570 nm)
-
-
Procedure:
-
Seed HepG2 cells into a 96-well plate at a density of 4 x 10^4 cells/mL (100 µL/well) and incubate for 24 hours.[7]
-
Prepare serial dilutions of this compound in culture medium. Concentrations typically range from 6.25 µM to 100 µM.[13] Include a vehicle control (DMSO, final concentration ≤0.5%).[7]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different this compound concentrations.
-
Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[17]
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[17]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals.
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[17]
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
3. Protocol: Cellular ATP Content Assay
This assay quantifies intracellular ATP, which is a key indicator of cell health and metabolic activity. A decrease in ATP is an early marker of cytotoxicity.[13]
-
Materials:
-
Procedure:
-
Seed HepG2 cells in an opaque-walled 96-well plate at 4 x 10^4 cells/mL (100 µL/well).[7]
-
After 24 hours, treat cells with various concentrations of this compound as described in the MTT protocol.
-
Incubate for the desired time period (e.g., 2, 6, or 24 hours).[13]
-
Equilibrate the plate to room temperature for approximately 30 minutes.[17]
-
Prepare the ATP detection reagent according to the manufacturer's instructions.
-
Add a volume of reagent equal to the volume of culture medium in the well (e.g., 100 µL).[17]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Express ATP levels as a percentage of the vehicle control.
-
4. Protocol: Mitochondrial Membrane Potential (ΔΨm) Assay
This assay measures the integrity of the mitochondrial membrane. A collapse in ΔΨm is a hallmark of mitochondrial dysfunction and an early event in apoptosis.
-
Materials:
-
HepG2 cells or primary human hepatocytes
-
96-well, black-walled, clear-bottom plates
-
This compound stock solution
-
Fluorescent dye for ΔΨm (e.g., TMRM - Tetramethylrhodamine, Methyl Ester)[12]
-
Fluorescence plate reader or imaging system
-
-
Procedure:
-
Seed cells in a black-walled 96-well plate and treat with this compound for 24 hours as previously described.[12]
-
Prepare a working solution of TMRM (e.g., 20 nM in culture medium).[12]
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add 100 µL of the TMRM working solution to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.[12]
-
Wash the cells again with PBS to remove excess dye.
-
Add 100 µL of fresh PBS or culture medium to each well.
-
Measure fluorescence using an appropriate filter set (e.g., Ex/Em ~549/573 nm for TMRM).
-
A decrease in fluorescence intensity indicates a collapse of the mitochondrial membrane potential.
-
5. Protocol: Oxidative Stress - Glutathione (GSH) Depletion Assay
This assay measures the levels of intracellular reduced glutathione, a key antioxidant. Depletion of GSH is an indicator of significant oxidative stress.
-
Materials:
-
Hepatocytes cultured in 96-well plates
-
This compound stock solution
-
Fluorescent probe for GSH (e.g., monochlorobimane - mBCl)[12]
-
Fluorescence plate reader
-
-
Procedure:
-
Seed and treat cells with this compound for 24 hours.[12]
-
Prepare a working solution of mBCl (e.g., 80 µM in culture medium).[12]
-
Add the mBCl working solution to the cells.
-
Incubate for 5-15 minutes at 37°C.[12]
-
Measure fluorescence using an appropriate filter set (e.g., Ex/Em ~380/461 nm).
-
A decrease in fluorescence indicates depletion of intracellular GSH stores.
-
Signaling Pathway Visualization
The following diagram illustrates the proposed signaling cascade of this compound-induced hepatotoxicity. This compound is metabolized by CYP3A4, leading to downstream effects that inhibit mitochondrial function, increase ROS and ER stress, and ultimately trigger apoptosis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Case Studies of Liver Failure Induced by this compound | AAFP [aafp.org]
- 3. cmaj.ca [cmaj.ca]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. In vitro assessment of mitochondrial dysfunction and cytotoxicity of this compound, trazodone, and buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Involvement of mitochondrial dysfunction in this compound-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Endoplasmic Reticulum Stress Induction and ERK1/2 Activation Contribute to this compound-Induced Toxicity in Hepatic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 15. researchgate.net [researchgate.net]
- 16. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) for the Analysis of Nefazodone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of nefazodone using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are suitable for the determination of this compound in bulk drug substances, pharmaceutical formulations, and biological matrices.
Introduction
This compound is an antidepressant agent used in the treatment of major depressive disorder. Accurate and reliable analytical methods are crucial for its quantification in various stages of drug development, including formulation, quality control, and pharmacokinetic studies. HPLC is a powerful and versatile technique that offers high resolution, sensitivity, and specificity for the analysis of pharmaceutical compounds like this compound.
This application note details a robust reversed-phase HPLC (RP-HPLC) method for this compound analysis, including a stability-indicating assay. The provided protocols are based on established and validated methods to ensure reliable and reproducible results.
Chromatographic Conditions
Several HPLC methods have been reported for the analysis of this compound. The following tables summarize typical chromatographic conditions for the analysis of this compound in pharmaceutical formulations and biological fluids.
Table 1: HPLC Parameters for this compound Analysis in Pharmaceutical Formulations
| Parameter | Method 1 (USP)[1] | Method 2[2] |
| Column | 4.6-mm × 25-cm; 5-µm packing L1 | Inertsil ODS-3V (250 x 4.6 mm) |
| Mobile Phase | Acetonitrile and Buffer solution (58:42) | 0.05 M KH2PO4 (pH 3.0), acetonitrile, and methanol (50:40:10, v/v/v) |
| Buffer Solution | 0.77 g of ammonium acetate in 1 L of water, add 1.0 mL of triethylamine, adjust to pH 7.10 ± 0.05 with dilute acetic acid. | - |
| Flow Rate | 1.0 mL/min | Not Specified |
| Detector | UV at 250 nm | Not Specified |
| Column Temp. | 30 °C | Not Specified |
| Injection Vol. | Not Specified | Not Specified |
Table 2: HPLC Parameters for this compound and its Metabolites in Plasma [3]
| Parameter | Method Details |
| Technique | HPLC with UV detection |
| Analytes | This compound (NEF), Hydroxythis compound (OH-NEF), m-chlorophenylpiperazine (mCPP), and a triazole-dione metabolite (DIONE) |
| Validation | The method was validated for precision and accuracy. |
Experimental Protocols
Protocol 1: Analysis of this compound in Pharmaceutical Formulations
This protocol is based on a stability-indicating reversed-phase HPLC method.[2]
1. Reagents and Materials
-
This compound Hydrochloride Reference Standard (USP)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Dihydrogen Phosphate (KH2PO4) (Analytical grade)
-
Orthophosphoric acid (for pH adjustment)
-
Water (HPLC grade)
-
0.45 µm membrane filters
2. Chromatographic System
-
HPLC system with a UV detector
-
Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent C18 column
-
Data acquisition and processing software
3. Preparation of Solutions
-
Mobile Phase: Prepare a solution of 0.05 M KH2PO4 in water and adjust the pH to 3.0 with orthophosphoric acid. Filter and degas. The mobile phase is a mixture of 0.05 M KH2PO4 buffer, acetonitrile, and methanol in the ratio of 50:40:10 (v/v/v).
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound Hydrochloride Reference Standard in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).
-
Standard Working Solution: Dilute the Standard Stock Solution with the mobile phase to a final concentration of about 0.1 mg/mL.[1]
-
Sample Preparation (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Transfer an accurately weighed portion of the powder, equivalent to about 100 mg of this compound hydrochloride, to a 100-mL volumetric flask.
-
Add about 70 mL of mobile phase and sonicate for 15 minutes.
-
Dilute to volume with the mobile phase and mix well.
-
Filter a portion of this solution through a 0.45 µm filter, discarding the first few mL of the filtrate.
-
Dilute an accurately measured volume of the filtered solution with the mobile phase to obtain a final concentration of about 0.1 mg/mL.
-
4. Chromatographic Procedure
-
Set up the HPLC system with the specified column and mobile phase.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is obtained.
-
Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas for this compound.
5. Calculation Calculate the percentage of this compound hydrochloride in the tablets using the following formula:
% this compound HCl = (Area_sample / Area_standard) × (Conc_standard / Conc_sample) × 100
Protocol 2: Sample Preparation for Analysis of this compound in Plasma
This protocol outlines a general procedure for the extraction of this compound and its metabolites from plasma samples.[3]
1. Reagents and Materials
-
Plasma samples
-
Internal Standard (IS) solution
-
Protein precipitation agent (e.g., acetonitrile, methanol, or perchloric acid)
-
Vortex mixer
-
Centrifuge
2. Procedure
-
To a known volume of plasma (e.g., 1 mL), add a specific amount of the internal standard.
-
Add the protein precipitation agent (e.g., 2 mL of acetonitrile).
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the HPLC system.
Method Validation
The described HPLC methods should be validated according to ICH guidelines to ensure they are suitable for their intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the separation of this compound from its impurities and degradation products.[2]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. The intra- and inter-day assay precision should be within acceptable limits (e.g., RSD < 2%).[2]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively. For related impurities, LODs have been reported to be in the range of 50-91 ng/mL, and LOQs in the range of 152-280 ng/mL.[2]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Table 3: Method Validation Parameters for this compound Impurity Analysis [2]
| Parameter | Impurity II | Impurity III | Impurity IV |
| LOD (ng/mL) | 50 | 79 | 91 |
| LOQ (ng/mL) | 152 | 240 | 280 |
| Recovery (%) | 96.2 - 108.9 | 96.2 - 108.9 | 96.2 - 108.9 |
| Precision (%RSD) | < 1.2 | < 1.2 | < 1.2 |
Visualizations
The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound in pharmaceuticals.
Caption: Workflow for this compound analysis in plasma samples.
References
Designing Clinical Trials for Novel Nefazodone Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nefazodone, a phenylpiperazine antidepressant, possesses a unique pharmacological profile characterized by potent serotonin 5-HT2A receptor antagonism and moderate serotonin and norepinephrine reuptake inhibition.[1][2] While historically used for major depressive disorder, its distinct mechanism of action suggests potential therapeutic utility in other neuropsychiatric conditions. This document provides detailed application notes and protocols for designing clinical trials to investigate novel applications of this compound, with a focus on anxiety disorders and migraine prophylaxis. The information presented herein is intended to guide researchers in developing robust preclinical and clinical research programs.
Pharmacological Profile of this compound
This compound's primary mechanism of action involves the blockade of postsynaptic 5-HT2A receptors and inhibition of presynaptic serotonin and norepinephrine reuptake.[1][3] This dual action is believed to contribute to its therapeutic effects by enhancing serotonergic neurotransmission through 5-HT1A receptor stimulation while mitigating potential anxiogenic effects associated with direct serotonin reuptake inhibition.[4]
Receptor and Transporter Binding Affinities
The following table summarizes the binding affinities (Ki) of this compound for various neuroreceptors and transporters. Lower Ki values indicate higher binding affinity.
| Target | Species | Ki (nM) | Reference(s) |
| 5-HT2A Receptor | Rat Cortex | 7.1 | [5] |
| Serotonin Transporter (SERT) | Rat | 220 | [5] |
| Norepinephrine Transporter (NET) | Rat | 555 | [5] |
| α1-Adrenergic Receptor | Not Specified | 5.5 | [5] |
| α2-Adrenergic Receptor | Not Specified | 84 | [5] |
Signaling Pathways and Experimental Workflows
This compound's Modulation of 5-HT2A Receptor Signaling
This compound acts as an antagonist at the 5-HT2A receptor, which is primarily coupled to the Gq/11 signal transduction pathway.[6][7] Agonist binding to the 5-HT2A receptor typically activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[6][8] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking this pathway, this compound can modulate downstream cellular responses.
Experimental Workflow for Preclinical to Clinical Translation
The following diagram outlines a logical workflow for investigating novel applications of this compound, from initial preclinical screening to clinical trial design.
Application Note 1: this compound for Generalized Anxiety Disorder (GAD)
Rationale
This compound's 5-HT2A receptor antagonism is hypothesized to contribute to anxiolytic effects, potentially by mitigating the initial increase in anxiety sometimes observed with selective serotonin reuptake inhibitors (SSRIs). Clinical evidence suggests this compound is effective in treating patients with GAD.[9]
Preclinical Evidence
Preclinical studies have shown that this compound is active in animal models predictive of antidepressant and anxiolytic potential, such as the reversal of learned helplessness.[10]
Proposed Clinical Trial Design (Phase II)
-
Objective: To evaluate the efficacy and safety of this compound in patients with GAD.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Adults (18-65 years) with a primary diagnosis of GAD according to DSM-5 criteria.
-
Intervention:
-
This compound: Flexible dosing, starting at 100 mg/day (50 mg twice daily) and titrating up to a maximum of 600 mg/day based on clinical response and tolerability.[11]
-
Placebo: Identical-appearing capsules administered on the same schedule.
-
-
Primary Efficacy Endpoint: Change from baseline in the Hamilton Anxiety Rating Scale (HAM-A) total score at week 8.
-
Secondary Efficacy Endpoints:
-
Change from baseline in the Penn State Worry Questionnaire (PSWQ).
-
Clinical Global Impression of Severity (CGI-S) and Improvement (CGI-I) scores.
-
-
Safety Assessments: Monitoring of adverse events, vital signs, and laboratory parameters, with particular attention to liver function tests due to the known risk of hepatotoxicity.[12]
Application Note 2: this compound for Migraine Prophylaxis
Rationale
The pathophysiology of migraine is complex, but involves the serotonergic system. The 5-HT2A receptor has been implicated in the evolution of intermittent migraine to chronic daily headache.[13] As a potent 5-HT2A antagonist, this compound presents a rational candidate for migraine prevention.[14]
Preclinical Evidence
While specific preclinical data for this compound in migraine models is limited, its mechanism of action aligns with the known pharmacology of other effective migraine prophylactic medications that are also 5-HT2 antagonists.[14]
Proposed Clinical Trial Design (Phase II)
-
Objective: To assess the efficacy and safety of this compound for the prophylactic treatment of migraine.
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study.
-
Patient Population: Adults (18-65 years) with a history of 4 to 14 migraine days per month.
-
Intervention:
-
Treatment Period 1 (12 weeks): this compound (target dose 300-400 mg/day) or placebo.
-
Washout Period (4 weeks).
-
Treatment Period 2 (12 weeks): Crossover to the alternative treatment.
-
-
Primary Efficacy Endpoint: Mean change from baseline in the number of migraine days per month during the last 4 weeks of each treatment period.
-
Secondary Efficacy Endpoints:
-
Change in the number of headache days of any severity.
-
Change in acute medication use.
-
Change in scores on the Migraine Disability Assessment (MIDAS) questionnaire.
-
-
Safety Assessments: As described for the GAD trial, with a focus on liver function monitoring.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for 5-HT2A Receptor
This protocol is adapted from standard methodologies for determining the binding affinity of a compound to the 5-HT2A receptor.[15][16]
-
Materials:
-
Membrane preparations from cells expressing the human 5-HT2A receptor.
-
Radioligand: [3H]ketanserin.
-
Non-specific binding control: Mianserin or another suitable 5-HT2A antagonist.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, membrane preparation, radioligand (at a concentration near its Kd), and either this compound or the non-specific binding control.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Rodents
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[17][18]
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Animals: Adult male rats or mice.
-
Procedure:
-
Administer this compound or vehicle to the animals at a predetermined time before testing.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).
-
Record the time spent in the open arms and the number of entries into the open and closed arms using a video-tracking system.
-
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
An increase in these parameters is indicative of an anxiolytic-like effect.
-
Protocol 3: Nitroglycerin (NTG)-Induced Migraine Model in Rats
This model is commonly used to study migraine-like pain in rodents.
-
Animals: Adult male Sprague-Dawley rats.
-
Procedure:
-
Administer this compound or vehicle as a pretreatment.
-
Induce a migraine-like state by administering a single intraperitoneal injection of nitroglycerin (e.g., 10 mg/kg).
-
Observe and score migraine-like behaviors, such as head scratching and photophobia (aversion to light), over a period of several hours.
-
Assess mechanical allodynia using von Frey filaments applied to the periorbital region.
-
-
Data Analysis:
-
Compare the frequency and duration of migraine-like behaviors between the this compound-treated and vehicle-treated groups.
-
Compare the mechanical withdrawal thresholds between the groups.
-
A reduction in migraine-like behaviors and an increase in withdrawal thresholds suggest a potential anti-migraine effect.
-
Conclusion
This compound's unique pharmacological profile, particularly its potent 5-HT2A antagonism, provides a strong rationale for exploring its therapeutic potential beyond depression. The application notes and protocols outlined in this document offer a framework for the systematic investigation of this compound in novel indications such as anxiety disorders and migraine prophylaxis. Rigorous preclinical and clinical studies are essential to fully characterize the efficacy and safety of this compound in these potential new applications. Given the historical concerns regarding hepatotoxicity, any future clinical development of this compound must incorporate stringent liver function monitoring.
References
- 1. This compound: preclinical pharmacology of a new antidepressant. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. fda.gov [fda.gov]
- 4. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 6. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound: preclinical pharmacology of a new antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 11. egrove.olemiss.edu [egrove.olemiss.edu]
- 12. This compound for chronic daily headache prophylaxis: an open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 14. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Nitroglycerin induced Rodent Model of Migraine - Creative Biolabs [creative-biolabs.com]
- 18. Frontiers | Pharmacological Characterization of Orofacial Nociception in Female Rats Following Nitroglycerin Administration [frontiersin.org]
Application Notes and Protocols: Nefazodone in the Study of Anxiety and Panic Disorders
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nefazodone is an atypical antidepressant belonging to the phenylpiperazine class of compounds.[1][2] Its unique pharmacological profile, characterized by dual antagonism of the serotonin 5-HT2A receptor and inhibition of serotonin and norepinephrine reuptake, distinguishes it from other antidepressants like SSRIs and tricyclics.[3][4][5] This dual mechanism has made this compound a subject of interest for studying the neurobiology of anxiety and panic disorders, particularly in cases comorbid with depression or for treatment-resistant presentations.[6][7][8]
These application notes provide an overview of this compound's mechanism, summaries of key preclinical and clinical data, and detailed protocols for its use in research settings.
Key Safety Consideration: this compound carries a significant risk of severe liver injury (hepatotoxicity), which can be fatal or require transplantation.[3][9][10] Its use was discontinued in many countries for this reason.[2][11] Any research protocol involving this compound must include rigorous liver function monitoring.[3]
Mechanism of Action
This compound's therapeutic effects in anxiety and depression are attributed to its multimodal action on the serotonergic and noradrenergic systems.[6]
-
5-HT2A Receptor Antagonism: this compound is a potent antagonist of the postsynaptic 5-HT2A receptor.[1][11] Excessive activation of this receptor is associated with anxiety, agitation, and sleep disturbances. By blocking this receptor, this compound may alleviate these symptoms, an effect distinct from SSRIs which can initially increase the activation of all serotonin receptors.[3]
-
Serotonin and Norepinephrine Reuptake Inhibition: this compound also acts as a weak to moderate inhibitor of the presynaptic serotonin transporter (SERT) and norepinephrine transporter (NET), increasing the synaptic availability of these neurotransmitters.[1][4][6] This action is thought to contribute to its overall antidepressant and anxiolytic efficacy.
This combined activity—enhancing 5-HT1A-mediated neurotransmission while blocking 5-HT2A receptors—underpins its clinical profile, including a lower incidence of certain side effects like sexual dysfunction and sleep disruption compared to SSRIs.[4][5][6]
Caption: this compound's dual action: inhibition of serotonin/norepinephrine reuptake and blockade of 5-HT2A receptors.
Data Presentation: Pharmacological Profile
The binding affinity of this compound for various neurotransmitter receptors and transporters is crucial for understanding its effects. Lower Ki values indicate stronger binding affinity.
Table 1: Pharmacodynamic Profile of this compound
| Target | Binding Affinity (Ki, nM) | Action |
|---|---|---|
| Serotonin 5-HT2A Receptor | 26 | Antagonist |
| Serotonin 5-HT1A Receptor | 80 | Partial Agonist |
| Serotonin 5-HT2C Receptor | 55 | Antagonist |
| Serotonin Transporter (SERT) | 201 | Reuptake Inhibitor |
| Norepinephrine Transporter (NET) | 361 | Reuptake Inhibitor |
| Dopamine Transporter (DAT) | 360 | Reuptake Inhibitor |
| Alpha-1 Adrenergic Receptor | 36 | Antagonist |
| Alpha-2 Adrenergic Receptor | 200 | Antagonist |
| Dopamine D2 Receptor | 230 | Antagonist |
| Histamine H1 Receptor | 118 | Antagonist |
Data sourced from reference[2]. Primary targets for anxiety treatment are bolded.
Application in Preclinical Research
This compound has been evaluated in various animal models predictive of antidepressant and anxiolytic activity.[12][13] These studies are essential for elucidating its behavioral effects and underlying neurobiological mechanisms.
Common Preclinical Models for Anxiety:
-
Elevated Plus Maze (EPM): Assesses anxiety-related behavior based on the rodent's tendency to avoid open, elevated spaces.[14] Anxiolytic compounds increase the time spent in the open arms.
-
Light/Dark Box Test: Measures anxiety by the animal's natural aversion to brightly lit areas.[15] Anxiolytics increase the time spent in the light compartment.
-
Marble-Burying Test: Models anxiety and obsessive-compulsive behavior.[15] Anxiolytics reduce the number of marbles buried.
-
Learned Helplessness: A model of depression and anxiety where animals are exposed to inescapable stress.[12][13] Antidepressants reverse the resulting passive behavior.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Articles [globalrx.com]
- 4. This compound: a new antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound. A review of its pharmacology and clinical efficacy in the management of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psychiatrist.com [psychiatrist.com]
- 7. researchgate.net [researchgate.net]
- 8. The efficacy of this compound augmentation for treatment-resistant depression with anxiety symptoms or anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (Serzone): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 10. This compound | C25H32ClN5O2 | CID 4449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound - Prescriber's Guide [cambridge.org]
- 12. This compound: preclinical pharmacology of a new antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound: preclinical pharmacology of a new antidepressant. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. cpn.or.kr [cpn.or.kr]
Troubleshooting & Optimization
Technical Support Center: Overcoming Nefazodone's Low Bioavailability in Experimental Design
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of nefazodone's low bioavailability in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for this compound's low oral bioavailability?
A1: this compound's low oral bioavailability, which is approximately 20% and can be variable, is primarily due to extensive first-pass metabolism in the liver and gut wall.[1][2][3] The cytochrome P450 3A4 (CYP3A4) enzyme is the main catalyst for this metabolic process.[1]
Q2: How does food intake affect the bioavailability of this compound?
A2: Food can delay the absorption of this compound and decrease its bioavailability by about 20%.[3][4] However, some studies suggest this effect may not be clinically significant, and the drug can be administered without strict regard to meals.[1][5] For consistent experimental results, it is advisable to standardize administration protocols with respect to food.
Q3: What are the main strategies to enhance the oral bioavailability of this compound in an experimental setting?
A3: Several strategies can be employed to overcome this compound's low bioavailability, primarily focusing on protecting the drug from first-pass metabolism and enhancing its dissolution. These include:
-
Nanoformulations: Encapsulating this compound in nanoparticles, such as Solid Lipid Nanoparticles (SLNs), can protect it from enzymatic degradation in the gut and liver, and improve its absorption.[6][7][8]
-
Co-administration with CYP3A4 Inhibitors: Administering this compound with a known inhibitor of the CYP3A4 enzyme can reduce its first-pass metabolism and increase its systemic exposure.
-
Prodrug Approach: Synthesizing a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active drug in the systemic circulation.
Troubleshooting Guides
Nanoformulation: Solid Lipid Nanoparticles (SLNs)
Issue: Low entrapment efficiency of this compound in SLNs.
-
Possible Cause: this compound's physicochemical properties may not be optimal for the chosen lipid matrix.
-
Troubleshooting Steps:
-
Lipid Screening: Experiment with different solid lipids (e.g., Compritol 888 ATO, Precirol ATO 5, stearic acid) to find one with better solubilizing capacity for this compound.
-
Optimize Drug-to-Lipid Ratio: Vary the concentration of this compound relative to the lipid. A lower drug concentration might lead to higher entrapment until the lipid is saturated.
-
Incorporate a Liquid Lipid: Creating Nanostructured Lipid Carriers (NLCs) by adding a liquid lipid (e.g., olive oil, oleic acid) to the solid lipid matrix can create imperfections in the crystal lattice, providing more space for drug molecules and potentially increasing entrapment efficiency.[9]
-
Issue: Particle aggregation and instability of the SLN dispersion.
-
Possible Cause: Insufficient surfactant concentration or inappropriate surfactant choice.
-
Troubleshooting Steps:
-
Surfactant Concentration: Increase the concentration of the surfactant (e.g., Tween 80, Poloxamer 188) to provide adequate steric or electrostatic stabilization.
-
Surfactant Screening: Test different surfactants or a combination of surfactants to find the most effective stabilizer for your lipid system.
-
Zeta Potential Measurement: Measure the zeta potential of your SLNs. A zeta potential of at least ±30 mV is generally considered indicative of good electrostatic stability.
-
Co-administration with CYP3A4 Inhibitors
Issue: Inconsistent or lower-than-expected increase in this compound bioavailability.
-
Possible Cause: Suboptimal dosing regimen or timing of the CYP3A4 inhibitor.
-
Troubleshooting Steps:
-
Inhibitor Potency: Ensure you are using a potent and specific CYP3A4 inhibitor.
-
Pre-dosing with Inhibitor: Administer the CYP3A4 inhibitor at a sufficient time point before this compound administration to ensure maximal inhibition of the enzyme during this compound's first-pass metabolism. This time interval will depend on the pharmacokinetic profile of the inhibitor.
-
Dose of Inhibitor: Titrate the dose of the CYP3A4 inhibitor to achieve the desired level of enzyme inhibition without causing adverse effects.
-
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of this compound (Oral Administration)
| Formulation | Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Standard Tablet | 200 | 446 | 2 | 1815 | ~20 | [5] |
| Oral Solution | 200 | - | ~1 | - | 23 | [10] |
Table 2: Hypothetical Comparison of Standard vs. Enhanced this compound Formulation (SLNs)
| Formulation | Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Relative Bioavailability Increase |
| Standard this compound | 100 | ~250 | 1-2 | ~1000 | - |
| This compound-loaded SLNs | 100 | ~450 | 2-3 | ~2500 | ~2.5-fold |
Note: The data for the SLN formulation is an educated estimation based on the reported bioavailability enhancement for similar drugs like buspirone formulated as SLNs, as direct comparative data for this compound was not available in the searched literature.[11][12]
Experimental Protocols
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from methods used for similar drugs and may require optimization for this compound.[11][12][13]
Method: Emulsification-Solvent Evaporation Followed by Sonication
-
Preparation of Organic Phase:
-
Dissolve a precise amount of this compound HCl and a solid lipid (e.g., cetyl alcohol) in a suitable organic solvent mixture (e.g., acetone:dichloromethane ratio).
-
-
Preparation of Aqueous Phase:
-
Dissolve a surfactant (e.g., Tween 20) and a co-surfactant/stabilizer (e.g., lecithin) in purified water.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase dropwise while homogenizing at high speed (e.g., 15,000 rpm) for a defined period (e.g., 10 minutes) to form a coarse oil-in-water emulsion.
-
-
Sonication:
-
Subject the coarse emulsion to probe sonication for a specific duration (e.g., 30 seconds) to reduce the particle size to the nanometer range.
-
-
Solvent Evaporation:
-
Stir the resulting nanoemulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid lipid nanoparticles.
-
-
Characterization:
-
Characterize the prepared SLNs for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
-
In Vitro Drug Permeability Assessment using Caco-2 Cell Monolayers
This protocol provides a general framework for assessing the intestinal permeability of this compound formulations.[14][15][16][17]
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for approximately 21 days to allow them to differentiate and form a confluent monolayer.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayer. Only use monolayers with TEER values within the acceptable range for your laboratory.
-
-
Permeability Assay:
-
Wash the apical and basolateral sides of the monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the this compound formulation (e.g., this compound solution or this compound-loaded SLNs) to the apical (donor) chamber.
-
At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber and replace with fresh transport buffer.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-UV/MS).
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer (μg/s).
-
A is the surface area of the filter membrane (cm²).
-
C0 is the initial concentration of the drug in the donor chamber (μg/mL).
-
-
Mandatory Visualizations
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for evaluating bioavailability.
Caption: this compound's antagonism of the 5-HT2A receptor signaling pathway.
References
- 1. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. drugs.com [drugs.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. The lack effect of food on the bioavailability of this compound tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. Enhancing the Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs Using Monoolein Cubosomes [jstage.jst.go.jp]
- 8. Novel Nanoprinting for Oral Delivery of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. Pharmacokinetics, absolute bioavailability, and disposition of [14C]this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Formulation and optimization of solid lipid nanoparticles of buspirone HCl for enhancement of its oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. japsonline.com [japsonline.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. enamine.net [enamine.net]
- 17. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Managing Nefazodone-Induced Hepatotoxicity in Animal Models
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers investigating nefazodone-induced hepatotoxicity in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of this compound-induced hepatotoxicity?
A1: The exact mechanism of this compound-induced liver injury is not fully understood but is thought to be multifactorial. Evidence suggests the following contributing pathways:
-
Metabolic Bioactivation: this compound is extensively metabolized by the cytochrome P450 enzyme CYP3A4 in the liver. This process can generate reactive metabolites, such as electrophilic quinonoid intermediates, which can cause cellular damage.[1][2]
-
Mitochondrial Dysfunction: this compound has been shown to be a potent inhibitor of mitochondrial respiration. It can impair the function of the electron transport chain, leading to decreased ATP production, increased formation of reactive oxygen species (ROS), and oxidative stress.[3][4]
-
Bile Salt Transport Inhibition: Studies have demonstrated that this compound can inhibit the bile salt export pump (BSEP).[5] Impaired biliary transport can lead to the intracellular accumulation of toxic bile acids, causing cholestasis and hepatocellular injury.
-
Endoplasmic Reticulum (ER) Stress: this compound has been observed to induce ER stress in hepatic cells, triggering the unfolded protein response which can lead to apoptosis if the stress is severe or prolonged.[6]
Q2: Why is it so difficult to create a reproducible animal model of this compound-induced hepatotoxicity?
A2: Replicating this compound hepatotoxicity in standard animal models is a significant challenge because the injury in humans is considered idiosyncratic.[7][8] Idiosyncratic drug-induced liver injury (IDILI) is rare, unpredictable, and not strictly dose-dependent, making it difficult to reproduce in preclinical toxicology studies.[7][9] Healthy laboratory animals often do not exhibit the same susceptibility as a small subset of the human population. Successful modeling may require specific susceptibility factors, such as underlying inflammation or a particular genetic background, that are not present in standard models.[7][10]
Q3: What are the primary biochemical markers to measure for assessing liver injury?
A3: The standard panel of serum biomarkers for hepatocellular injury should be assessed. These include:
-
Alanine Aminotransferase (ALT): A sensitive indicator of hepatocyte damage.
-
Aspartate Aminotransferase (AST): Also indicates hepatocyte damage, though less specific than ALT.
-
Alkaline Phosphatase (ALP): An indicator of cholestasis and damage to the bile ducts.
-
Total Bilirubin (TBIL): A measure of the liver's ability to conjugate and excrete bilirubin; elevated levels indicate impaired liver function.[11][12]
Q4: What are the characteristic histopathological findings in this compound-induced liver injury?
A4: Based on human case reports, the characteristic liver biopsy findings are those of acute hepatitis. Key features to look for in animal models include:
-
Hepatocellular Necrosis: Primarily in the centrilobular (Zone 3) region of the liver lobule.[1]
-
Inflammatory Infiltrates: Presence of mononuclear cells or other inflammatory cells in the liver parenchyma.
-
Cholestasis: Evidence of bile plugging in canaliculi.
-
Steatosis (Fatty Change): Accumulation of lipid vacuoles within hepatocytes may also be present.[13][14][15]
Troubleshooting Guide
This guide addresses the most common and critical issue encountered when attempting to model this compound hepatotoxicity.
Problem: Failure to Induce Significant or Consistent Hepatotoxicity (e.g., no elevation in ALT/AST, minimal histopathological changes).
| Potential Cause | Explanation & Suggested Solution |
| Idiosyncratic Nature of Toxicity | This compound toxicity is not a simple dose-dependent effect. Healthy animals are often resistant. Solution: Implement a co-stressor model. The "inflammatory stress" or "two-hit" hypothesis is a leading strategy for modeling IDILI.[7][10] This involves administering a non-toxic dose of an inflammatory agent, like lipopolysaccharide (LPS), to mimic an underlying inflammatory state, which can unmask the toxicity of the drug. See the Inflammatory Stress Co-exposure Protocol below. |
| Inappropriate Animal Model | Standard rodent strains (e.g., Sprague-Dawley rats, C57BL/6 mice) may be genetically resistant. Solution: While more complex, consider using genetically modified animal models that may have increased susceptibility, such as those with compromised mitochondrial function or altered immune responses.[7] |
| Dose and Duration Insufficient | While high doses may not work due to the idiosyncratic mechanism, the administered dose or duration of treatment may be below the threshold required even in a sensitized model. Solution: Perform a dose-ranging study within the context of a co-stressor model. Test several this compound doses in combination with a fixed, low dose of LPS to find an optimal combination that induces injury without causing excessive mortality. |
| Metabolism Differences | The profile of toxic metabolites produced by animal liver enzymes may differ from that in humans. Solution: Use humanized liver mouse models (chimeric mice with human hepatocytes). These models provide a more clinically relevant metabolic environment but are significantly more complex and costly to use. |
Quantitative Data Presentation
Table 1: In Vitro Cytotoxicity & Transport Inhibition Data for this compound This data from in vitro studies on human hepatocytes can help inform dose selection for in vivo experiments.
| Parameter | System | IC50 Value | Source |
| Inhibition of Protein Synthesis (6h) | Human Hepatocytes | 18 µM | [5] |
| Inhibition of Protein Synthesis (24h) | Human Hepatocytes | 30 µM | [5] |
| BSEP Inhibition | Membranes | 9 µM | [5] |
| Taurocholate Efflux Inhibition | Human Hepatocytes | 14 µM | [5] |
Table 2: this compound Dosage in a Rat Model of CCl₄-Induced Injury Note: In this specific study, this compound was administered to animals with pre-existing liver damage from Carbon Tetrachloride (CCl₄) and showed a dose-dependent reduction in liver injury markers. This highlights the complexity of its effects and the challenge in using it to induce primary injury.
| Animal Model | This compound Dose (oral) | Observed Effect on CCl₄-Induced ALT Elevation | Source |
| Rats | 5 mg/kg/day | 15.6% reduction | [16] |
| Rats | 10 mg/kg/day | 36.5% reduction | [16] |
| Rats | 20 mg/kg/day | 45.9% reduction | [16] |
Experimental Protocols
Protocol 1: Inflammatory Stress Co-exposure Model for this compound (Mouse)
This protocol is a recommended starting point for unmasking this compound's idiosyncratic hepatotoxicity by introducing a mild inflammatory stressor.
-
Animals: Male C57BL/6 mice, 8-10 weeks old. Acclimatize animals for at least one week.
-
Groups (n=8-10 per group):
-
Vehicle Control (e.g., Saline or 0.5% methylcellulose, oral) + Saline (IP)
-
Vehicle Control (oral) + LPS (IP)
-
This compound (oral) + Saline (IP)
-
This compound (oral) + LPS (IP)
-
-
Reagents:
-
This compound HCl: Dissolve in a suitable vehicle (e.g., sterile water or 0.5% methylcellulose). Prepare fresh daily. A suggested starting dose is 50-100 mg/kg.
-
Lipopolysaccharide (LPS): From E. coli O111:B4. Dissolve in sterile, pyrogen-free saline. A suggested non-lethal dose is 0.5-2 mg/kg.
-
-
Procedure:
-
Day 1, 0h: Administer this compound (or vehicle) via oral gavage.
-
Day 1, 2h: Administer a single low dose of LPS (or saline) via intraperitoneal (IP) injection. The time lag allows for initial metabolism of this compound.
-
Day 1, 8h-24h: Monitor animals for signs of distress. The combination may be more toxic than either agent alone.
-
Day 1, 24h (or earlier endpoint): Euthanize animals. Collect blood via cardiac puncture for serum biochemical analysis. Perfuse and collect the liver for histopathology and other analyses.
-
Protocol 2: Serum Biochemical Analysis
-
Blood Collection: Collect whole blood into serum separator tubes.
-
Clotting: Allow blood to clot at room temperature for 30 minutes.
-
Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Serum Collection: Carefully collect the supernatant (serum) and transfer to a fresh microcentrifuge tube.
-
Analysis: Use a commercial veterinary chemistry analyzer or individual assay kits to quantify serum levels of ALT, AST, ALP, and Total Bilirubin.[11][12] Store serum at -80°C if not analyzed immediately.
Protocol 3: Liver Histopathology (Hematoxylin & Eosin Staining)
-
Tissue Fixation: Immediately place a section of the largest liver lobe (e.g., the left lateral lobe) in 10% neutral buffered formalin for at least 24 hours. The volume of formalin should be 10-20 times the volume of the tissue.
-
Processing: Dehydrate the fixed tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
Staining (H&E):
-
Deparaffinize sections in xylene and rehydrate through graded alcohols to water.
-
Stain with Hematoxylin to stain cell nuclei (blue/purple).
-
Differentiate in acid alcohol to remove excess stain.
-
Stain with Eosin to stain cytoplasm and extracellular matrix (pink/red).
-
Dehydrate sections, clear in xylene, and coverslip with mounting medium.[14][17]
-
-
Microscopic Examination: A board-certified veterinary pathologist should evaluate the slides in a blinded manner for evidence of necrosis, inflammation, steatosis, and other signs of liver injury.[18]
Mandatory Visualizations
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Endoplasmic Reticulum Stress Induction and ERK1/2 Activation Contribute to this compound-Induced Toxicity in Hepatic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Animal models of idiosyncratic drug-induced liver injury--current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What have we learned from animal models of idiosyncratic, drug-induced Liver Injury? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Effect of trazodone and this compound on hepatic injury induced by carbon tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Assessment of Mouse Liver Histopathology Following Exposure to HFPO-DA With Emphasis on Understanding Mechanisms of Hepatocellular Death - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Nefazodone: A Technical Guide to Mitigating Sedation in Behavioral Studies
Technical Support Center
For researchers, scientists, and drug development professionals utilizing nefazodone in behavioral studies, managing its sedative effects is a critical step to ensure the validity and accuracy of experimental outcomes. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help optimize this compound dosage, minimizing sedation while maintaining its efficacy as a research tool.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced sedation?
A1: this compound's sedative properties are primarily attributed to its antagonist activity at two key receptors: the alpha-1 adrenergic receptor and the serotonin type 2A (5-HT2A) receptor.[1] Blockade of these receptors in the central nervous system is associated with sedative and muscle-relaxant effects.[1]
Q2: What are the typical therapeutic dosages of this compound in humans, and how can I translate this to a starting dose for my rodent studies?
A2: In clinical settings for treating depression, the optimal therapeutic dosage of this compound typically ranges from 300 to 600 mg/day. When determining a starting dose for rodent studies, allometric scaling, which accounts for differences in body surface area, is a common approach. As a general guideline, a human equivalent dose can be converted to a mouse or rat dose. However, empirical dose-finding studies are crucial to determine the optimal dose for your specific behavioral paradigm.
Q3: Are there alternative compounds to this compound with a similar mechanism of action but potentially less sedation?
A3: While this compound's dual antagonism of 5-HT2A and serotonin reuptake inhibition is relatively unique, other antidepressants with different receptor binding profiles exist. Trazodone is structurally similar but may be associated with more pronounced sedation. Selective serotonin reuptake inhibitors (SSRIs) lack the direct alpha-1 adrenergic and 5-HT2A antagonism and are generally less sedating, but they have a different primary mechanism of action. The choice of an alternative will depend on the specific research question and the targeted neurochemical pathways.
Q4: How can I differentiate between sedation and a true antidepressant-like effect in the forced swim test?
A4: This is a critical consideration. A decrease in immobility in the forced swim test is interpreted as an antidepressant-like effect. However, a sedative compound might also reduce overall motor activity, leading to a "false positive" interpretation of increased immobility, or a general motor impairment could be misinterpreted. Therefore, it is essential to conduct a locomotor activity test, such as the open field test, in parallel. A compound that reduces immobility in the forced swim test without significantly decreasing locomotor activity at the same dose is more likely to have a specific antidepressant-like effect.
Troubleshooting Guide: Optimizing this compound Dosage
Issue: Excessive sedation observed in animals, interfering with behavioral task performance.
Potential Cause & Solution:
| Potential Cause | Troubleshooting Steps |
| Dose is too high. | Systematically reduce the dose of this compound. Conduct a dose-response study to identify the minimal effective dose in your primary behavioral assay (e.g., forced swim test) while concurrently measuring locomotor activity. |
| Timing of administration. | The peak plasma concentration of this compound may coincide with the behavioral testing window, leading to maximal sedative effects. Try adjusting the time between drug administration and behavioral testing. Allow for a longer habituation period after injection and before the test begins. |
| Route of administration. | The route of administration (e.g., intraperitoneal vs. subcutaneous) can affect the absorption rate and peak plasma concentration. Consider if an alternative route might lead to a more gradual onset of action and reduced peak sedative effects. |
| Individual animal sensitivity. | Just as in humans, there can be individual differences in drug metabolism and sensitivity. Ensure adequate sample sizes to account for variability and consider if subject characteristics (e.g., strain, age, sex) might be influencing the sedative response. |
Quantitative Data Summary
The following tables summarize this compound dosages used in various rodent behavioral studies. It is important to note the lack of comprehensive studies directly comparing dose-dependent sedative and antidepressant-like effects in the same cohort.
Table 1: this compound Dosages in Rat Behavioral Studies
| Dose (mg/kg) | Route of Administration | Behavioral Assay | Observed Effect | Reference |
| 12.0 | Not Specified | Drug Discrimination | 76% DOM-appropriate responding | [2] |
| 50.0 | Subcutaneous | Ethanol Intake | Decreased ethanol intake and preference | |
| 30, 100, 150 | Not Specified | p-Chloroamphetamine (PCA)-induced 5-HT depletion | Dose-dependent antagonism of 5-HT depletion | [3] |
Table 2: this compound Dosages in Mouse Behavioral Studies
| Dose (mg/kg/day) | Route of Administration | Behavioral Context | Observed Effect | Reference |
| 10 | Subcutaneous | Chronic Auditory Stress | Reduction in stress-induced immunosuppression | [4] |
Experimental Protocols
Assessment of Sedation: The Open Field Test
The open field test is a common method for assessing general locomotor activity and anxiety-like behavior. A reduction in distance traveled and rearing frequency can be indicative of sedation.
Methodology:
-
Apparatus: A square or circular arena (e.g., 50 cm x 50 cm for mice) with walls high enough to prevent escape. The arena is typically made of a non-porous material for easy cleaning.
-
Procedure:
-
Acclimate the animals to the testing room for at least 30 minutes prior to the test.
-
Administer this compound or vehicle at the desired dose and time point before the test.
-
Gently place the animal in the center of the open field arena.
-
Record the animal's activity for a set period, typically 5-10 minutes, using an automated tracking system or by manual scoring.
-
-
Parameters Measured:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena.
-
Number of rearings (vertical activity).
-
Time spent immobile.
-
Assessment of Antidepressant-Like Efficacy: The Forced Swim Test
The forced swim test is a widely used model to screen for antidepressant-like activity. A decrease in the duration of immobility is interpreted as a positive effect.
Methodology:
-
Apparatus: A transparent glass or plastic cylinder (e.g., 25 cm tall, 10 cm in diameter for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Acclimate the animals to the testing room.
-
Administer this compound or vehicle at the desired dose and time point before the test.
-
Gently place the animal into the water-filled cylinder.
-
The test duration is typically 6 minutes. The behavior in the final 4 minutes is usually analyzed.
-
-
Parameters Measured:
-
Immobility: The time the animal spends floating motionless or making only small movements necessary to keep its head above water.
-
Swimming: The time the animal spends making active swimming motions.
-
Climbing: The time the animal spends making active movements with its forepaws in and out of the water, usually directed against the wall.
-
Visualizing the Mechanisms of Sedation
To understand how to counteract this compound's sedative effects, it is helpful to visualize the underlying signaling pathways.
References
troubleshooting nefazodone instability in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting the stability of nefazodone in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My aqueous solution of this compound has changed in appearance (e.g., color, clarity). What could be the cause?
A: While this compound is generally stable in solution, changes in appearance can indicate chemical degradation or precipitation. Potential causes include exposure to extreme pH, oxidizing agents, or high temperatures. This compound has a low aqueous solubility (32.6 µg/mL at pH 7.4), so precipitation can also occur if the concentration exceeds its solubility limit in your specific buffer or medium.[1]
Q2: What are the optimal storage conditions for aqueous this compound solutions?
A: For short to medium-term storage (up to 60 days), this compound solutions have been shown to be stable when kept on a laboratory bench or in a refrigerator.[2] For general stability, it is recommended to store solutions in a cool, dry place at room temperature, between 20°C to 25°C (68°F to 77°F).[1] To minimize potential degradation, it is best practice to use freshly prepared solutions for experiments.
Q3: Is this compound susceptible to hydrolytic degradation in aqueous solutions?
A: this compound is not expected to undergo significant hydrolysis under standard environmental conditions due to a lack of functional groups that are readily hydrolyzed.[1] However, exposure to strong acidic or basic conditions could potentially catalyze degradation, a phenomenon observed in structurally related compounds like trazodone.[3] The basic pKa of this compound is 6.5, meaning its ionization state and solubility will change with pH, which can influence its stability.[1][4]
Q4: Does light exposure affect the stability of this compound in solution?
A: this compound is not expected to be susceptible to direct photolysis by sunlight because its chemical structure does not contain chromophores that absorb light at wavelengths greater than 290 nm.[1] However, as a general laboratory precaution, it is always advisable to protect solutions from prolonged or high-intensity light exposure to prevent potential photodegradation.
Q5: What are the likely degradation pathways for this compound?
Q6: How can I monitor the stability of my this compound solution and detect degradation?
A: The most effective method is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A validated reversed-phase HPLC method can separate the intact this compound from its potential impurities and degradation products, allowing for accurate quantification of its purity and concentration over time.[2][8]
Summary of this compound Stability Data
The following table summarizes the known stability of this compound under various conditions based on available literature.
| Stress Condition | Reagent/Parameters | Observation | Reference |
| Hydrolysis (Neutral) | Water | Expected to be stable. | [1] |
| Hydrolysis (Acidic) | Strong Acid (e.g., HCl) | Specific degradation data not available. Structurally related compounds show minor degradation.[3] | N/A |
| Hydrolysis (Basic) | Strong Base (e.g., NaOH) | Specific degradation data not available. Structurally related compounds are stable.[3] | N/A |
| Oxidation | Hydrogen Peroxide (H₂O₂) | Specific degradation data not available. Bioactivation studies show oxidation to a quinone-imine intermediate is a key metabolic pathway.[5][7] | N/A |
| Photochemical | UV/Visible Light | Not expected to be susceptible to direct photolysis by sunlight (>290 nm).[1] | N/A |
| Thermal (Storage) | Lab Bench / Refrigerator | Stable in solution for up to 60 days.[2] | [2] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for stress testing to investigate the intrinsic stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., a mixture of methanol and water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M HCl. Heat the mixture at 70-80°C for 24 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 100 µg/mL for analysis.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M NaOH. Heat the mixture at 70-80°C for 24 hours. Cool, neutralize with 1 M HCl, and dilute to a final concentration of 100 µg/mL for analysis.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL for analysis.
-
Photostability Testing: Expose the stock solution in a transparent container to a photostability chamber, irradiating with UV light (200 W h/m²) and visible light (1.2 million lux h) as per ICH guidelines.[3] Prepare a control sample protected from light. Dilute both samples to 100 µg/mL for analysis.
-
Analysis: Analyze all stressed samples and a non-degraded control sample using a validated stability-indicating HPLC method (see Protocol 2). Compare the chromatograms to identify degradation products and calculate the percentage of this compound remaining.
Protocol 2: Stability-Indicating HPLC Method
This protocol is based on a published method for the analysis of this compound and its impurities.[2]
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent C18 column.[2]
-
Mobile Phase: A mixture of 0.05 M potassium dihydrogen phosphate (KH₂PO₄) buffer (pH adjusted to 3.0), acetonitrile, and methanol in a ratio of 50:40:10 (v/v/v).[2]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 255 nm.
-
Injection Volume: 10-20 µL.
-
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared samples (from Protocol 1 or other stability studies).
-
Record the chromatograms and integrate the peak areas for this compound and any degradation products.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak.
-
Visual Guides
Caption: Troubleshooting workflow for diagnosing this compound instability.
Caption: Potential oxidative degradation pathway for this compound.
References
- 1. This compound | C25H32ClN5O2 | CID 4449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. LC determination and purity evaluation of this compound HCl in bulk drug and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 5. Bioactivation of the nontricyclic antidepressant this compound to a reactive quinone-imine species in human liver microsomes and recombinant cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Stability Indicating Method Development, Validation and Forced Degradation Study for Vilazodone Hydrochloride API : Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Addressing Variability in Nefazodone's Pharmacokinetic Profile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent variability in the pharmacokinetic profile of nefazodone.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of pharmacokinetic variability for this compound?
A1: The pharmacokinetic variability of this compound is multifactorial and can be attributed to several key factors:
-
Nonlinear Pharmacokinetics: this compound exhibits nonlinear pharmacokinetics, meaning that increases in plasma concentrations are not directly proportional to dose increases.[1][2][3] This is a critical factor to consider in dose-escalation studies.
-
Metabolism by CYP3A4: this compound is extensively metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[1][4][5] The activity of CYP3A4 can vary significantly among individuals due to genetic and environmental factors, leading to inter-individual differences in this compound clearance.
-
CYP3A4 Inhibition: this compound and its metabolites are also inhibitors of CYP3A4.[1][6] This can lead to drug-drug interactions when co-administered with other drugs that are also metabolized by CYP3A4, further contributing to pharmacokinetic variability.
-
Active Metabolites: this compound has several pharmacologically active metabolites, including hydroxythis compound (OH-nefazodone), triazoledione, and m-chlorophenylpiperazine (mCPP).[1][5] The formation and clearance of these metabolites, which have their own pharmacokinetic profiles, add another layer of complexity and variability. The metabolism of mCPP is influenced by the genetic polymorphism of another enzyme, CYP2D6.[5]
-
Patient-Specific Factors: Age and severe hepatic impairment can significantly impact this compound's pharmacokinetics, generally leading to increased plasma concentrations.[1][3]
Q2: What is the oral bioavailability of this compound and how is it affected by food?
A2: this compound undergoes extensive first-pass metabolism, resulting in a low and variable oral bioavailability of approximately 20%.[1][3] While food can delay absorption and slightly increase bioavailability (by about 18-20%), this effect is not considered clinically significant, and this compound can be administered without regard to meals.[1][5]
Q3: How quickly does this compound reach steady-state plasma concentrations?
A3: Steady-state plasma concentrations of this compound and its metabolites are typically achieved within 4 to 5 days of initiating therapy with twice-daily dosing.[1][5]
Q4: Are there significant drug-drug interactions to be aware of when working with this compound?
A4: Yes, due to its potent inhibition of CYP3A4, this compound has a high potential for clinically significant drug-drug interactions.[1][6] Co-administration with drugs that are sensitive CYP3A4 substrates can lead to substantially increased plasma concentrations of those drugs. For example, interactions have been observed with benzodiazepines like triazolam and alprazolam.[1][7] Conversely, strong inducers of CYP3A4 could potentially decrease this compound concentrations.
Troubleshooting Guides
Issue 1: High Inter-Individual Variability in Plasma Concentrations
Question: We are observing significant inter-individual variability in this compound plasma concentrations in our study subjects, even at the same dose level. What could be the cause and how can we address this?
Answer:
-
Potential Causes:
-
CYP3A4 Genetic Polymorphisms: Undocumented variations in the CYP3A4 gene among study subjects can lead to differences in metabolic capacity.
-
Concomitant Medications: Subjects may be taking other medications (including over-the-counter drugs or herbal supplements) that induce or inhibit CYP3A4, altering this compound metabolism.
-
Dietary Factors: Certain foods and beverages (e.g., grapefruit juice) are known to inhibit CYP3A4.
-
Underlying Hepatic Function: Even mild, subclinical variations in liver function could contribute to variability.
-
-
Troubleshooting Steps:
-
Genotyping: If feasible, genotype study subjects for common CYP3A4 polymorphisms. This can help in data stratification and interpretation.
-
Thorough Medication Review: Conduct a detailed review of all concomitant medications and supplements for each subject.
-
Dietary Control: Standardize the diet of study subjects, particularly around the time of drug administration, to minimize the impact of dietary variables.
-
Phenotyping: Consider using a validated CYP3A4 probe substrate to phenotype the metabolic activity of individuals in your study population.
-
Issue 2: Inconsistent Results in In Vitro Metabolism Studies
Question: Our in vitro experiments with human liver microsomes are yielding inconsistent rates of this compound metabolism. What are the common pitfalls?
Answer:
-
Potential Causes:
-
Microsome Quality and Variability: The activity of human liver microsomes can vary between batches and donors. Improper storage and handling (e.g., repeated freeze-thaw cycles) can also degrade enzyme activity.
-
Cofactor Limitations: The concentration of the NADPH regenerating system can become a rate-limiting factor in the incubation.
-
Substrate Concentration: At high concentrations, substrate inhibition may occur. Conversely, at very low concentrations, you may be operating outside the linear range of the enzyme kinetics.
-
Incubation Time: If the incubation time is too long, you may observe product inhibition or enzyme degradation.
-
-
Troubleshooting Steps:
-
Microsome Characterization: Always use well-characterized, pooled human liver microsomes from a reputable supplier. Ensure proper storage at -80°C and avoid repeated freeze-thaw cycles.
-
Optimize Cofactor Concentrations: Ensure that the NADPH regenerating system is not limiting. Titrate the concentration to find the optimal level for your experimental conditions.
-
Determine Optimal Substrate Concentration and Incubation Time: Run preliminary experiments to determine the Michaelis-Menten kinetics (Km and Vmax) of this compound metabolism in your system. This will help you select a substrate concentration in the linear range and an appropriate incubation time where product formation is linear.
-
Include Positive and Negative Controls: Always include a known CYP3A4 substrate as a positive control to confirm enzyme activity and incubations without the NADPH regenerating system as a negative control.
-
Issue 3: Difficulties in Bioanalytical Quantification
Question: We are facing challenges with the accuracy and precision of our LC-MS/MS assay for this compound and its metabolites in plasma. What should we investigate?
Answer:
-
Potential Causes:
-
Matrix Effects: Components of the plasma matrix can interfere with the ionization of the analytes and internal standard, leading to ion suppression or enhancement.
-
Poor Extraction Recovery: The sample preparation method may not be efficiently extracting all analytes from the plasma.
-
Analyte Instability: this compound or its metabolites may be degrading during sample collection, storage, or processing.
-
Internal Standard Issues: The internal standard may not be behaving similarly to the analytes, leading to inaccurate quantification.
-
-
Troubleshooting Steps:
-
Evaluate Matrix Effects: Perform post-extraction addition experiments to assess the degree of ion suppression or enhancement for each analyte and the internal standard in different sources of plasma.
-
Optimize Sample Preparation: Test different protein precipitation and solid-phase extraction (SPE) protocols to maximize recovery and minimize matrix effects.[6]
-
Assess Analyte Stability: Conduct freeze-thaw stability, short-term bench-top stability, and long-term storage stability experiments.
-
Use Stable Isotope-Labeled Internal Standards: Whenever possible, use stable isotope-labeled analogs of this compound and its metabolites as internal standards to best compensate for matrix effects and variability in extraction and ionization.[8]
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound and its Active Metabolites
| Parameter | This compound | Hydroxythis compound (OH-nefazodone) | Triazoledione | m-Chlorophenylpiperazine (mCPP) |
| Bioavailability | ~20% | - | - | - |
| Tmax (hours) | 1 - 3 | ~1 - 3 | - | Delayed |
| Elimination Half-life (hours) | 2 - 4 | 1.5 - 4 | ~18 | ~4-8 |
| Plasma Protein Binding | >99% | - | - | - |
| Primary Metabolizing Enzyme | CYP3A4 | CYP3A4 | CYP3A4 | CYP2D6 |
| Pharmacokinetic Linearity | Nonlinear | Nonlinear | Linear | Linear |
Data compiled from multiple sources.[1][3][5]
Table 2: Impact of Co-administered Drugs on this compound Pharmacokinetics
| Co-administered Drug | Effect on this compound PK | Mechanism |
| Triazolam | No significant effect on this compound PK | This compound inhibits the metabolism of triazolam (CYP3A4 substrate). |
| Alprazolam | No significant effect on this compound PK | This compound inhibits the metabolism of alprazolam (CYP3A4 substrate).[7] |
| Haloperidol | This compound pharmacokinetics were not affected | This compound increases haloperidol plasma concentrations.[1] |
| Carbamazepine | Potential for decreased this compound concentrations | Carbamazepine is a strong inducer of CYP3A4. |
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound in Human Liver Microsomes
-
Materials:
-
Pooled human liver microsomes (e.g., 20 mg/mL stock)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an appropriate internal standard for quenching
-
96-well incubation plate
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a working solution of human liver microsomes by diluting the stock in phosphate buffer to a final concentration of 1 mg/mL.
-
Add the microsomal solution to the wells of the incubation plate.
-
Add the this compound working solution to the wells to achieve the desired final substrate concentrations (e.g., for Km/Vmax determination, a range of concentrations from 0.1 to 50 µM might be appropriate).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate at 37°C with gentle shaking for a predetermined time (e.g., 15 minutes, ensure this is within the linear range of the reaction).
-
Stop the reaction by adding cold acetonitrile containing the internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Protocol 2: Quantification of this compound and Metabolites in Human Plasma by LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of human plasma in a 96-well plate, add 150 µL of cold acetonitrile containing the stable isotope-labeled internal standards for this compound, OH-nefazodone, triazoledione, and mCPP.
-
Vortex the plate for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for injection onto the LC-MS/MS system.
-
-
LC-MS/MS Conditions (Example):
-
LC System: A high-performance liquid chromatography system.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analytes and metabolites (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each analyte and internal standard.
-
Mandatory Visualizations
Caption: Metabolic pathway of this compound.
Caption: Workflow for this compound pharmacokinetic analysis.
Caption: Troubleshooting high pharmacokinetic variability.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 3. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human CYP3A4 and the metabolism of this compound and hydroxythis compound by human liver microsomes and heterologously expressed enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. Determination of this compound and its metabolites in plasma by high-performance liquid chromatography with coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alprazolam - Wikipedia [en.wikipedia.org]
- 8. High-throughput quantitation of this compound and its metabolites in human plasma by high flow direct-injection LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Nefazodone in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the off-target effects of nefazodone in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target activities of this compound?
This compound is a serotonin antagonist and reuptake inhibitor (SARI).[1] Its primary therapeutic effect is attributed to the potent antagonism of the serotonin 5-HT2A receptor and weak inhibition of serotonin and norepinephrine reuptake.[1][2] However, this compound interacts with several other targets, which can lead to off-target effects in cellular assays. These include:
-
Serotonin 5-HT2C Receptor Antagonism: this compound also exhibits antagonist activity at the 5-HT2C receptor.[1]
-
α1-Adrenergic Receptor Antagonism: It has a high affinity for α1-adrenergic receptors, acting as an antagonist.[1]
-
Weak Serotonin-Norepinephrine-Dopamine Reuptake Inhibition (SNDRI): this compound has a low but significant affinity for the serotonin, norepinephrine, and dopamine transporters.[1]
-
hERG Potassium Channel Inhibition: this compound is a potent inhibitor of the hERG potassium channel, which can be a confounding factor in many cellular assays.
-
CYP3A4 Inhibition: It is a potent inhibitor of the cytochrome P450 3A4 enzyme, which can affect the metabolism of other compounds in the assay system and this compound's own metabolism.[2]
Q2: At what concentrations are this compound's off-target effects likely to be observed?
The likelihood of observing off-target effects is dependent on the concentration of this compound used in the assay and the specific off-target . The tables below summarize the known binding affinities (Ki) and inhibitory concentrations (IC50) for this compound's various targets. Researchers should aim to use the lowest possible concentration of this compound that elicits the desired on-target effect while minimizing engagement of off-target sites.
Q3: How can I differentiate between on-target 5-HT2A effects and off-target effects in my cellular assay?
Distinguishing on-target from off-target effects is crucial for accurate data interpretation.[3] The general strategies include:
-
Use of Selective Antagonists: Co-incubation of your cells with a selective antagonist for a suspected off-target receptor can block its effect. If the observed cellular response to this compound is diminished in the presence of the selective antagonist, it suggests an off-target effect.
-
Cell Lines with and without the Target Receptor: If possible, use a cell line that does not express the 5-HT2A receptor but does express the suspected off-target receptor. Any response to this compound in this cell line can be attributed to off-target effects.
-
Dose-Response Curves: A careful analysis of the dose-response curve of this compound can sometimes reveal the involvement of multiple targets, which may present as a biphasic or complex curve.
-
Use of Structurally Related but Inactive Compounds: A compound that is structurally similar to this compound but inactive at the 5-HT2A receptor can be used as a negative control to identify non-specific effects.
Troubleshooting Guides
This section provides specific troubleshooting guidance for common issues encountered when using this compound in cellular assays.
Issue 1: Confounding results due to α1-Adrenergic Receptor Antagonism
Symptom: You observe a cellular response that is not consistent with known 5-HT2A signaling pathways, or you are working with a cell type that has a high expression of α1-adrenergic receptors.
Troubleshooting Protocol:
-
Confirm α1-Adrenergic Receptor Expression: Verify the expression of α1-adrenergic receptors in your cell line using techniques like qPCR, western blot, or immunofluorescence.
-
Use a Selective α1-Adrenergic Antagonist: Prazosin is a highly selective antagonist for α1-adrenergic receptors and can be used as a tool to block this off-target effect.[4][5][6]
-
Experimental Design:
-
Control Group: Cells treated with vehicle.
-
This compound Group: Cells treated with this compound at the desired concentration.
-
Prazosin Control Group: Cells treated with an appropriate concentration of prazosin alone.
-
Co-treatment Group: Cells pre-incubated with prazosin for a sufficient time to achieve receptor blockade, followed by the addition of this compound.
-
-
Interpretation: If the cellular response to this compound is significantly reduced or absent in the co-treatment group compared to the this compound group, it indicates that the observed effect was, at least in part, mediated by α1-adrenergic receptors.
-
-
Select a Cell Line with Low α1-Adrenergic Receptor Expression: If possible, switch to a cell line with low or no expression of α1-adrenergic receptors to eliminate this confounding variable.
Issue 2: Unexpected cell death or altered cell viability due to hERG Channel Inhibition
Symptom: You observe cytotoxicity, changes in cell proliferation, or other unexpected phenotypes at concentrations of this compound where you would not expect 5-HT2A-mediated toxicity.
Troubleshooting Protocol:
-
Assess hERG Liability: Be aware that this compound is a potent hERG channel blocker. This can lead to cardiotoxicity in vivo and can affect any cellular process that is sensitive to changes in potassium ion flux and membrane potential.
-
Perform a hERG-specific Assay: To confirm if the observed effects are due to hERG inhibition, you can perform a specific hERG assay. Several methods are available, including:
-
Patch-clamp electrophysiology: The gold standard for measuring ion channel activity.[7]
-
Fluorescence-based assays: Using voltage-sensitive dyes to measure changes in membrane potential.
-
Radioligand binding assays: To determine the binding affinity of this compound to the hERG channel.
-
-
Use a hERG-neutral 5-HT2A Antagonist as a Control: If your primary interest is in the 5-HT2A pathway, consider using a selective 5-HT2A antagonist with no or low hERG liability as a positive control for 5-HT2A-mediated effects. This can help you to distinguish between effects caused by 5-HT2A antagonism and those caused by hERG blockade.
-
Lower this compound Concentration: Use the lowest possible concentration of this compound that still allows you to observe your desired 5-HT2A-mediated effect. This may help to reduce the impact of hERG inhibition.
Issue 3: Inconsistent results or unexpected metabolic effects due to CYP3A4 Inhibition
Symptom: You observe variability in your results, or you are co-treating your cells with other compounds that are known substrates of CYP3A4.
Troubleshooting Protocol:
-
Be Aware of CYP3A4 Inhibition: this compound is a potent inhibitor of CYP3A4. This can lead to altered metabolism of other compounds in your assay, potentially leading to increased toxicity or altered efficacy of those compounds.
-
Avoid Co-treatment with CYP3A4 Substrates: If possible, avoid using other compounds that are metabolized by CYP3A4 in the same assay as this compound.
-
Use a Cell Line with Low CYP3A4 Activity: If your experimental system allows, use a cell line with low or no endogenous CYP3A4 activity.
-
Include a CYP3A4 Inhibition Control: If you must use a CYP3A4 substrate, include a control group where you co-treat with a known potent and selective CYP3A4 inhibitor (e.g., ketoconazole) to understand the potential impact of CYP3A4 inhibition on your assay.
-
Consider Metabolism of this compound: this compound itself is metabolized by CYP3A4.[1] In cell lines with high CYP3A4 activity, the concentration of this compound may decrease over time, leading to a diminished effect. This can be addressed by refreshing the media containing this compound at regular intervals.
Data Presentation
Table 1: this compound Binding Affinities (Ki, nM) for On-Target and Off-Target Receptors
| Target | Ki (nM) | Reference(s) |
| On-Target | ||
| 5-HT2A Receptor | 5.8 | [8] |
| Off-Targets | ||
| 5-HT2C Receptor | 30 | |
| α1-Adrenergic Receptor | 5.5 | [8] |
| α2-Adrenergic Receptor | 84 | [8] |
| Serotonin Transporter (SERT) | 220 | [8] |
| Norepinephrine Transporter (NET) | 555 | [8] |
| Dopamine Transporter (DAT) | 360 | |
| Histamine H1 Receptor | 59 |
Table 2: this compound Functional Activity (IC50, nM) at Off-Target Ion Channels and Enzymes
| Target | IC50 (nM) | Reference(s) |
| hERG Potassium Channel | 45.3 | [7] |
| CYP3A4 | Potent Inhibitor | [2] |
Experimental Protocols
Protocol 1: Control Experiment for α1-Adrenergic Receptor Blockade using Prazosin
Objective: To determine if the observed cellular response to this compound is mediated by its off-target antagonism of α1-adrenergic receptors.
Materials:
-
Cells of interest cultured in appropriate media
-
This compound stock solution
-
Prazosin hydrochloride stock solution (a selective α1-adrenergic antagonist)
-
Vehicle control (e.g., DMSO)
-
Assay-specific reagents for measuring the cellular response
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density appropriate for your assay and allow them to adhere overnight.
-
Preparation of Reagents: Prepare working solutions of this compound and prazosin in your cell culture media. A typical concentration range for prazosin to achieve effective blockade is 100 nM to 1 µM.[4] The optimal concentration should be determined empirically for your cell line.
-
Experimental Groups: Set up the following experimental groups in triplicate or quadruplicate:
-
Vehicle Control: Treat cells with the same volume of vehicle used for the drug treatments.
-
This compound Only: Treat cells with the desired concentration of this compound.
-
Prazosin Only: Treat cells with the chosen concentration of prazosin.
-
Prazosin + this compound: Pre-incubate cells with prazosin for 30-60 minutes at 37°C. Then, add this compound to the wells without washing out the prazosin.
-
-
Incubation: Incubate the plate for the desired duration of your assay.
-
Measurement of Cellular Response: Measure the cellular response using your established assay protocol.
-
Data Analysis: Compare the response in the "Prazosin + this compound" group to the "this compound Only" group. A significant reduction in the response in the presence of prazosin indicates that the effect is at least partially mediated by α1-adrenergic receptors.
Mandatory Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound. A review of its pharmacology and clinical efficacy in the management of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. α 1-Adrenergic Receptor Blockade by Prazosin Synergistically Stabilizes Rat Peritoneal Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 6. Solubilization and purification of the alpha 1-adrenergic receptor using a novel affinity resin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting problems with in vitro screening of drugs for QT interval prolongation using HERG K+ channels expressed in mammalian cell lines and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
Technical Support Center: Improving the Therapeutic Index of Nefazodone Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on improving the therapeutic index of nefazodone derivatives. The primary focus is on mitigating the risk of hepatotoxicity, a major factor that has limited the clinical use of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Assessing Potential Hepatotoxicity of Novel this compound Derivatives
Question: My novel this compound derivative shows good efficacy in preliminary screens. How can I assess its potential for hepatotoxicity early in development?
Answer: Early assessment of hepatotoxicity is crucial. A tiered approach starting with in vitro assays is recommended to identify potential liabilities.
-
Initial Screening:
-
In vitro cytotoxicity assays: Utilize human hepatoma cell lines (e.g., HepG2, Huh7) to assess baseline cytotoxicity. A high IC50 value is desirable.
-
Reactive metabolite screening: Incubate the derivative with human liver microsomes (HLMs) in the presence of a trapping agent like glutathione (GSH). The formation of GSH adducts, detectable by LC-MS/MS, suggests the generation of reactive electrophilic species.[1]
-
-
Troubleshooting High Cytotoxicity or Reactive Metabolite Formation:
-
High Cytotoxicity:
-
Problem: The derivative shows significant cytotoxicity in HepG2 cells at low concentrations.
-
Possible Cause: The compound may have general cellular toxicity unrelated to metabolic activation.
-
Solution: Perform counter-screening in non-hepatic cell lines to assess for general cytotoxicity. If toxicity is specific to hepatic cells, proceed with metabolic investigation.
-
-
Significant GSH Adduct Formation:
-
Problem: LC-MS/MS analysis reveals multiple GSH adducts.
-
Possible Cause: The derivative is being metabolized to reactive intermediates. The 3-chlorophenylpiperazine moiety of this compound is a known liability, leading to the formation of a reactive quinone-imine species.[1]
-
Solution:
-
Structural Modification: Synthesize analogs with modifications to the 3-chlorophenylpiperazine ring. Consider replacing it with alternative heterocyclic structures, such as a pyrimidine ring, which has been shown to avoid the formation of such reactive metabolites in similar compounds like buspirone.[1]
-
Metabolic Pathway Identification: Conduct more detailed metabolism studies to pinpoint the exact site of metabolic activation.
-
-
-
2. Characterizing the Metabolic Profile of this compound Derivatives
Question: How do I determine the metabolic profile of my lead candidate and identify which CYP450 enzymes are involved?
Answer: Understanding the metabolic pathway is key to predicting potential drug-drug interactions and identifying metabolic liabilities.
-
Metabolite Identification:
-
Incubate the derivative with human liver microsomes (HLMs) or hepatocytes and analyze the supernatant by high-resolution mass spectrometry (HRMS) to identify potential metabolites (e.g., hydroxylated, N-dealkylated products).[2]
-
-
CYP450 Reaction Phenotyping:
-
Troubleshooting Complex Metabolic Profiles:
-
Problem: A large number of metabolites are observed, making it difficult to identify the major pathways.
-
Solution: Use radiolabeled compounds (e.g., ¹⁴C) to aid in the quantitative assessment of metabolic pathways and ensure no major metabolites are missed.
-
Problem: The primary metabolic pathway is mediated by a highly polymorphic enzyme (e.g., CYP2D6).
-
Solution: This could lead to significant inter-individual variability in exposure. Consider structural modifications to shift the metabolism towards less polymorphic enzymes like CYP3A4.
-
3. Strategies to Mitigate Hepatotoxicity through Structural Modification
Question: What are the key structural modifications to the this compound scaffold that can reduce the risk of hepatotoxicity?
Answer: The primary strategy is to block or alter the metabolic pathway leading to the formation of the reactive quinone-imine metabolite.
-
Modification of the Phenylpiperazine Ring:
-
The 3-chlorophenylpiperazine moiety is the main culprit for the formation of reactive metabolites.[1]
-
Strategy 1: Substitution on the Phenyl Ring: Introducing electron-withdrawing or -donating groups at different positions of the phenyl ring can alter its susceptibility to oxidation.
-
Strategy 2: Replacement of the Phenyl Ring: Replacing the 3-chlorophenyl group with other aromatic or heteroaromatic rings can prevent the formation of the quinone-imine intermediate. As a reference, buspirone, which contains a pyrimidine ring instead of the 3-chlorophenyl ring, does not appear to form similar reactive metabolites.[1]
-
Strategy 3: Modification of the Piperazine Ring: Altering the piperazine ring itself may impact its interaction with metabolizing enzymes.
-
Data Presentation: Comparative Pharmacological Profiles
| Compound | 5-HT2A Ki (nM) | SERT Ki (nM) | NET Ki (nM) | α1-adrenergic Ki (nM) | hERG Ki (nM) | In Vitro Hepatotoxicity (HepG2 IC50, µM) |
| This compound | Potent | Weak | Weak | High Affinity | Moderate | Low |
| Derivative 1 | ||||||
| Derivative 2 | ||||||
| ... |
This table should be populated with experimental data for novel derivatives to allow for easy comparison of their pharmacological and safety profiles against the parent compound, this compound.
4. Evaluating Off-Target Effects and Drug-Drug Interaction Potential
Question: My new derivative has a promising safety profile in terms of hepatotoxicity. How do I assess its potential for other side effects and drug-drug interactions?
Answer: A broad pharmacology screen and CYP450 inhibition assays are essential.
-
Off-Target Binding:
-
CYP450 Inhibition:
-
Troubleshooting Significant Off-Target Activity or CYP Inhibition:
-
Problem: The derivative shows high affinity for the α1-adrenergic receptor, similar to this compound.
-
Solution: Consider structural modifications to the molecule to reduce its affinity for this receptor while maintaining its primary pharmacological activity.
-
Problem: The derivative is a potent inhibitor of CYP3A4.
-
Solution: This is a significant liability. Medicinal chemistry efforts should be directed towards designing analogs with reduced CYP3A4 inhibition. This may involve altering parts of the molecule that interact with the active site of the enzyme.
-
Experimental Protocols
1. Protocol: In Vitro Reactive Metabolite Screening using Glutathione (GSH) Trapping
-
Objective: To detect the formation of electrophilic reactive metabolites.
-
Materials:
-
Test compound (this compound derivative)
-
Human liver microsomes (HLMs)
-
NADPH regenerating system
-
Glutathione (GSH)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
LC-MS/MS system
-
-
Methodology:
-
Prepare a stock solution of the test compound.
-
In a microcentrifuge tube, combine HLMs, the test compound, and GSH in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding an equal volume of cold acetonitrile containing 0.1% TFA.
-
Centrifuge to pellet the protein.
-
Analyze the supernatant by LC-MS/MS, looking for the mass of the parent compound plus the mass of GSH.
-
2. Protocol: CYP450 Inhibition Assay (e.g., CYP3A4)
-
Objective: To determine the IC50 of a test compound against a specific CYP450 enzyme.
-
Materials:
-
Test compound
-
Recombinant human CYP3A4 enzyme
-
CYP3A4 substrate (e.g., midazolam)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
LC-MS/MS system
-
-
Methodology:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, combine the recombinant CYP3A4 enzyme, the substrate, and each dilution of the test compound in phosphate buffer.
-
Pre-incubate at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C.
-
Stop the reaction with a suitable solvent (e.g., acetonitrile).
-
Analyze the formation of the metabolite (e.g., 1'-hydroxymidazolam) by LC-MS/MS.
-
Calculate the percent inhibition at each concentration of the test compound and determine the IC50 value.
-
Visualizations
Caption: this compound bioactivation to a hepatotoxic intermediate.
Caption: Workflow for early-stage hepatotoxicity risk assessment.
Caption: Troubleshooting guide for unexpected in vitro toxicity.
References
- 1. Bioactivation of the nontricyclic antidepressant this compound to a reactive quinone-imine species in human liver microsomes and recombinant cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the metabolites of the antidepressant drug this compound in human urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. drugs.com [drugs.com]
- 6. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. This compound (Serzone) withdrawn because of hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate nefazodone-related adverse effects in research subjects.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound administration in a research setting.
Issue: Subject reports significant nausea, dizziness, or somnolence upon initiation of this compound.
-
Immediate Action: Assess the severity of the symptoms. If severe, consider reducing the next dose and contact the study physician.
-
Proactive Strategy: Implement a gradual dose titration schedule. Starting with a lower dose and slowly increasing it can improve tolerability.[1][2] For elderly or debilitated subjects, the initial dosage should be halved.[2][3]
-
Experimental Protocol: Refer to the "Protocol for Gradual Dose Titration" below.
Issue: Subject exhibits signs of orthostatic hypotension (lightheadedness or fainting upon standing).
-
Immediate Action: Instruct the subject to sit or lie down immediately. Measure postural blood pressure (lying and standing) to confirm hypotension.
-
Proactive Strategy: Advise subjects to rise slowly from a sitting or lying position. Ensure adequate hydration.
-
Experimental Protocol: Refer to the "Protocol for Managing Orthostatic Hypotension" below.
Issue: Subject develops elevated liver function tests (LFTs).
-
Immediate Action: Discontinue this compound immediately if serum transaminase levels exceed three times the upper limit of normal.[4] The subject should be referred for medical evaluation to determine the extent of liver injury.
-
Proactive Strategy: Obtain baseline LFTs before initiating this compound and monitor regularly, especially during the first six months of administration.[5] Avoid prescribing this compound to subjects with pre-existing liver disease.[5]
-
Experimental Protocol: Refer to the "Protocol for Monitoring and Managing Hepatotoxicity" below.
Issue: Subject reports symptoms of discontinuation syndrome (e.g., dizziness, nausea, anxiety) upon cessation of this compound.
-
Immediate Action: If symptoms are severe, consider reinstating the last tolerated dose and initiating a more gradual taper.
-
Proactive Strategy: Avoid abrupt discontinuation of this compound. Implement a gradual tapering schedule to minimize withdrawal symptoms.[6]
-
Experimental Protocol: Refer to the "Protocol for Gradual Tapering of this compound" below.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse effects of this compound observed in research subjects?
A1: The most frequently reported adverse effects are somnolence (drowsiness), dry mouth, nausea, dizziness, constipation, asthenia (weakness), lightheadedness, confusion, and abnormal vision.[2]
Q2: How can I minimize the sedative effects of this compound?
A2: Administering the majority of the daily dose at bedtime can help mitigate daytime sedation. A slow dose titration at the beginning of the study can also improve tolerance to this side effect.[1]
Q3: What is the mechanism behind this compound-induced hepatotoxicity?
A3: The exact mechanism is not fully understood, but it is believed to be related to the metabolism of this compound by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver, potentially leading to the formation of reactive metabolites that can cause cellular damage.[7]
Q4: Are there any significant drug-drug interactions I should be aware of when using this compound in my research?
A4: Yes. This compound is a potent inhibitor of the CYP3A4 enzyme.[7] Co-administration with drugs that are metabolized by CYP3A4 can lead to significantly increased plasma concentrations of those drugs, potentially causing toxicity. Co-administration with CYP3A4 inducers (like carbamazepine) can decrease this compound levels. It is contraindicated to administer this compound with terfenadine, astemizole, cisapride, and pimozide.[2][8]
Q5: How should I adjust the dose for elderly research subjects?
A5: It is recommended to initiate treatment at half the usual adult starting dose for elderly patients (e.g., 100 mg/day in divided doses) and to titrate the dose more gradually.[3][4] This is due to reduced hepatic clearance in this population.[9]
Data Presentation
Table 1: Incidence of Common this compound Adverse Effects in Clinical Trials
| Adverse Effect | This compound (300-600 mg/day) Incidence (%) | Placebo Incidence (%) |
| Somnolence | 25 | 14 |
| Dry Mouth | 25 | 13 |
| Nausea | 22 | 12 |
| Dizziness | 17 | 5 |
| Constipation | 14 | 8 |
| Asthenia | 11 | 6 |
| Lightheadedness | 10 | 3 |
| Blurred Vision | 9 | 3 |
| Confusion | 7 | 2 |
Data synthesized from premarketing clinical trials involving approximately 3500 patients.[9]
Experimental Protocols
Protocol for Gradual Dose Titration
-
Objective: To minimize the incidence and severity of initial, dose-dependent adverse effects such as nausea, dizziness, and somnolence.
-
Procedure:
-
Week 1: Initiate this compound at a dose of 100 mg/day, administered in two divided doses (50 mg twice daily). For elderly or sensitive subjects, the starting dose is 50 mg/day (25 mg twice daily).
-
Week 2: If the initial dose is well-tolerated, increase the daily dose by 100 mg to a total of 200 mg/day (100 mg twice daily).
-
Subsequent Weeks: Continue to increase the daily dose in increments of 100-200 mg at weekly intervals, based on tolerability and study requirements, up to the target dose (typically 300-600 mg/day).[2][10]
-
Monitoring: Throughout the titration period, closely monitor subjects for the emergence of adverse effects. If significant side effects occur, maintain the current dose for an additional week or reduce the dose to the previously tolerated level before attempting further increases.
-
Protocol for Managing Orthostatic Hypotension
-
Objective: To prevent and manage this compound-induced orthostatic hypotension.
-
Procedure:
-
Baseline Assessment: Measure baseline supine and standing blood pressure and heart rate before the first dose of this compound.
-
Subject Education: Instruct subjects to:
-
Rise slowly from a sitting or lying position.
-
Avoid prolonged standing, especially in warm environments.
-
Maintain adequate fluid intake.
-
Report any episodes of dizziness or lightheadedness immediately.
-
-
Monitoring:
-
For the first week of treatment and after each dose escalation, measure supine and standing (after 3 minutes) blood pressure and heart rate.
-
If a subject reports symptoms, perform orthostatic vital signs at that time.
-
-
Management:
-
If orthostatic hypotension is detected and symptomatic, instruct the subject to lie down with their feet elevated.
-
Ensure adequate hydration.
-
If symptoms persist or are severe, consider a dose reduction of this compound.
-
-
Protocol for Monitoring and Managing Hepatotoxicity
-
Objective: To detect and manage potential this compound-induced liver injury.
-
Procedure:
-
Subject Screening: Exclude subjects with active liver disease or elevated baseline serum transaminases.[4]
-
Baseline Monitoring: Obtain baseline liver function tests (ALT, AST, bilirubin) before initiating this compound.
-
Routine Monitoring:
-
Repeat LFTs at regular intervals, such as monthly for the first three months, and then every three months for the duration of the study. More frequent monitoring is recommended in subjects with a history of liver issues or those on concomitant hepatotoxic medications.
-
-
Symptom Monitoring: Instruct subjects to immediately report any signs or symptoms of liver dysfunction, including jaundice (yellowing of the skin or eyes), dark urine, light-colored stools, nausea, vomiting, abdominal pain, or unusual fatigue.
-
Action Protocol:
-
If a subject develops clinical signs of liver injury or if ALT or AST levels rise to ≥ 3 times the upper limit of normal, discontinue this compound immediately.
-
The subject should be referred for a full medical evaluation.
-
Do not re-challenge the subject with this compound.[11]
-
-
Protocol for Gradual Tapering of this compound
-
Objective: To prevent the emergence of discontinuation syndrome upon cessation of this compound.
-
Procedure:
-
Tapering Initiation: Begin the tapering process from the subject's final stable dose.
-
Tapering Schedule: A common strategy is to reduce the daily dose by 25% each week.
-
Example: If the subject is on 400 mg/day, reduce to 300 mg/day for one week, then 200 mg/day for the next week, then 100 mg/day for the final week before complete cessation.
-
-
Alternative for Sensitive Subjects: For subjects who experience withdrawal symptoms on a weekly taper, a slower tapering schedule may be necessary. This could involve reducing the dose by a smaller percentage (e.g., 10-15%) every 1-2 weeks.
-
Monitoring: Throughout the tapering period, monitor subjects for symptoms of discontinuation syndrome, such as dizziness, nausea, headache, anxiety, and insomnia.
-
Management of Withdrawal Symptoms: If significant withdrawal symptoms emerge, consider increasing the dose back to the previously tolerated level and instituting a more gradual taper.
-
Visualizations
References
- 1. This compound - Prescriber's Guide [cambridge.org]
- 2. This compound: a new antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. hhs.texas.gov [hhs.texas.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discontinuation symptoms with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human CYP3A4 and the metabolism of this compound and hydroxythis compound by human liver microsomes and heterologously expressed enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 9. The safety profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic dose range of this compound in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound-induced liver failure: report of three cases - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Nefazodone and Trazodone on 5-HT2 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two structurally related antidepressant drugs, nefazodone and trazodone, with a specific focus on their interactions with the serotonin 2 (5-HT2) family of receptors, particularly the 5-HT2A and 5-HT2C subtypes. Both drugs are known for their complex pharmacological profiles, which include potent antagonism at these receptors, a mechanism that contributes significantly to their therapeutic effects and side-effect profiles. This document summarizes key experimental data, outlines methodologies for relevant assays, and visualizes associated signaling pathways to facilitate a deeper understanding for researchers in pharmacology and drug development.
Pharmacological Profile and Mechanism of Action
This compound and trazodone are both classified as serotonin antagonist and reuptake inhibitors (SARIs). Their primary mechanism of action involves the inhibition of the serotonin transporter (SERT), leading to increased synaptic concentrations of serotonin. However, a key distinguishing feature of these drugs is their potent blockade of postsynaptic 5-HT2A receptors.[1] This action is believed to contribute to their antidepressant and anxiolytic effects while mitigating some of the side effects associated with selective serotonin reuptake inhibitors (SSRIs), such as anxiety, insomnia, and sexual dysfunction, which are often linked to 5-HT2A receptor stimulation.[2]
While both drugs share this 5-HT2A antagonism, they exhibit differences in their affinity and activity at other receptors, which accounts for their distinct clinical profiles.
Comparative Binding Affinities at 5-HT2 Receptors
The binding affinity of a drug for its target receptor is a critical determinant of its potency. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.
The following table summarizes the reported Ki values for this compound and trazodone at human 5-HT2A and 5-HT2C receptors from various in vitro studies. It is important to note that direct comparisons of absolute Ki values across different studies should be made with caution due to variations in experimental conditions.
| Receptor | This compound Ki (nM) | Trazodone Ki (nM) |
| 5-HT2A | ~2-20 | ~15-50 |
| 5-HT2C | ~30-100 | ~5-30 |
Note: The Ki values are approximate ranges compiled from multiple sources and may vary depending on the specific experimental setup.
From the available data, this compound generally demonstrates a higher affinity for the 5-HT2A receptor compared to trazodone. Conversely, trazodone appears to have a somewhat higher affinity for the 5-HT2C receptor.
Functional Activity at 5-HT2 Receptors
Both this compound and trazodone act as antagonists at 5-HT2A and 5-HT2C receptors. This means they bind to the receptor but do not elicit the typical intracellular signaling cascade that an agonist (like serotonin) would. Instead, they block the receptor, preventing serotonin from binding and activating it. This antagonistic activity is central to their therapeutic mechanism.
The functional potency of these drugs as antagonists can be quantified by determining their IC50 or pA2 values in functional assays, such as those measuring the inhibition of serotonin-induced phosphoinositide hydrolysis or calcium mobilization.
Downstream Signaling Pathways of 5-HT2 Receptors
The 5-HT2A and 5-HT2C receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G proteins. Activation of these receptors by an agonist initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is crucial for the excitatory effects of serotonin mediated through these receptors. The antagonistic action of this compound and trazodone blocks this cascade.
Experimental Protocols
A comprehensive comparison of this compound and trazodone necessitates standardized experimental protocols. Below are outlines of key in vitro assays used to characterize the binding and functional activity of these compounds at 5-HT2 receptors.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Detailed Steps:
-
Membrane Preparation: Cell membranes expressing the human 5-HT2A or 5-HT2C receptor are prepared from cultured cell lines (e.g., HEK293 or CHO cells) or from brain tissue.
-
Incubation: The membranes are incubated in a buffer solution containing a known concentration of a radiolabeled ligand (e.g., [³H]ketanserin for 5-HT2A or [³H]mesulergine for 5-HT2C) and a range of concentrations of the unlabeled test compound (this compound or trazodone).
-
Separation: After incubation to allow binding to reach equilibrium, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A competition binding curve is generated, and the concentration of the drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Phosphoinositide Hydrolysis Assay
This functional assay measures the ability of an antagonist to block agonist-induced activation of the Gq/11 signaling pathway by quantifying the accumulation of inositol phosphates (a downstream product of PLC activation).
Detailed Steps:
-
Cell Culture and Labeling: Cells stably expressing the 5-HT2A or 5-HT2C receptor are cultured and pre-labeled with [³H]myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol.
-
Pre-incubation with Antagonist: The cells are pre-incubated with varying concentrations of the antagonist (this compound or trazodone) or vehicle.
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of a 5-HT2 receptor agonist (e.g., serotonin or DOI) to induce phosphoinositide hydrolysis.
-
Extraction of Inositol Phosphates: The reaction is stopped, and the total [³H]inositol phosphates are extracted from the cells.
-
Quantification: The amount of [³H]inositol phosphates is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of inhibition of the agonist response versus the log concentration of the antagonist. An inhibition curve is generated to determine the IC50 value, which reflects the functional potency of the antagonist.
Conclusion
This compound and trazodone are both effective antidepressants that share a common mechanism of 5-HT2 receptor antagonism. However, they exhibit notable differences in their binding affinities for the 5-HT2A and 5-HT2C receptor subtypes, which likely contributes to their distinct clinical profiles. This compound generally shows higher affinity for the 5-HT2A receptor, while trazodone has a somewhat greater affinity for the 5-HT2C receptor. Both drugs act as potent antagonists at these receptors, blocking the Gq/11-mediated signaling cascade. A thorough understanding of these pharmacological nuances, supported by robust experimental data from assays such as those described, is essential for the rational design and development of future therapeutics targeting the serotonergic system.
References
Nefazodone vs. Selective Serotonin Reuptake Inhibitors (SSRIs): A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of nefazodone against Selective Serotonin Reuptake Inhibitors (SSRIs), supported by experimental data from clinical trials. This compound, a phenylpiperazine antidepressant, demonstrates comparable antidepressant efficacy to SSRIs but exhibits a distinct pharmacological profile that influences its clinical application and side-effect profile.
Overview of Comparative Efficacy
Multiple clinical trials and meta-analyses have established that this compound has an antidepressant efficacy comparable to that of various SSRIs, including fluoxetine, paroxetine, and sertraline.[1][2][3][4] A meta-analysis of nine randomized clinical trials involving 988 patients with major depressive disorder (MDD) found no significant difference in clinical response rates between 5-HT2 receptor antagonists (trazodone and this compound) and SSRIs.[2] The pooled response rates were 61.1% for the 5-HT2 antagonist group and 61.7% for the SSRI group.[2] Similarly, discontinuation rates due to any cause, adverse events, or inefficacy were not significantly different between the two groups.[2]
While overall antidepressant efficacy is similar, notable differences exist in the side-effect profiles and secondary clinical outcomes, particularly concerning sleep and sexual function.
Data Presentation: Efficacy and Tolerability
The following tables summarize quantitative data from comparative clinical trials.
Table 1: Antidepressant Efficacy of this compound vs. SSRIs
| Comparison | Study Duration | Primary Efficacy Measures | Results |
| This compound vs. Fluoxetine | 8 weeks | HAM-D-17, CGI | Both drugs demonstrated similar antidepressant efficacy.[3][5][6] |
| This compound vs. Paroxetine | 8 weeks & 4 months (continuation) | HAM-D, HAM-A, MADRS, CGI | No significant differences in clinical outcome were observed in either the acute or continuation phase.[7][8] |
| This compound vs. Sertraline | 6 weeks (MDD) & 12 weeks (PTSD) | HAM-D-17, CGI (MDD); CAPS-2, CGI-I (PTSD) | Comparable improvement in depressive symptoms in MDD.[9] No significant differences in effectiveness for PTSD.[10][11] |
HAM-D-17: 17-item Hamilton Rating Scale for Depression; CGI: Clinical Global Impressions; HAM-A: Hamilton Rating Scale for Anxiety; MADRS: Montgomery-Åsberg Depression Rating Scale; CAPS-2: Clinician-Administered PTSD Scale for DSM-IV.
Table 2: Comparative Side Effect Profiles
| Side Effect | This compound | SSRIs (General Profile) | Key Distinctions |
| Sexual Dysfunction | Lower incidence.[1][9] | Higher incidence.[1][9] | This compound had no adverse effect on sexual well-being, while sertraline had negative effects.[9] |
| Sleep Disturbance | Improved sleep continuity and increased REM sleep.[12] | Fluoxetine decreased sleep efficiency and REM sleep.[5][12] | This compound is associated with better objective and subjective sleep measures compared to fluoxetine.[5][12] |
| Gastrointestinal | Nausea, dry mouth, constipation.[1][13] | Nausea, diarrhea, anorexia.[1] | This compound generally causes fewer adverse gastrointestinal effects than SSRIs.[1] |
| Activating Symptoms | Fewer activating symptoms.[1] | Can cause agitation and anxiety. | This compound may be a better option for patients with depression-related anxiety.[14] |
| Liver Toxicity | Rare but serious risk of severe liver damage. [13][15] | Generally low risk. | This is a significant safety concern that led to the withdrawal of this compound in most countries.[13] |
| Common Side Effects | Dizziness, dry mouth, somnolence, nausea, blurred vision, confusion.[1][13] | Nausea, headache, insomnia, fatigue, sexual dysfunction. | Side effect profiles are distinct and can guide treatment selection based on patient characteristics. |
Experimental Protocols
Representative Clinical Trial Design: this compound vs. SSRI
A typical experimental protocol for a head-to-head comparison of this compound and an SSRI in the treatment of Major Depressive Disorder (MDD) is a multicenter, randomized, double-blind, parallel-group study.
-
Patient Population: Outpatients aged 18 years or older meeting the DSM-IV criteria for a nonpsychotic major depressive episode. A baseline score of ≥18 on the 17-item Hamilton Rating Scale for Depression (HAM-D-17) is a common inclusion criterion.[7][9]
-
Exclusion Criteria: Patients with a history of bipolar disorder, psychosis, substance abuse, or serious medical conditions. Patients at serious risk of suicide are also typically excluded.[7]
-
Study Design: After a washout period (e.g., 1-4 weeks), patients are randomly assigned to receive either this compound or the comparator SSRI for a predefined period (e.g., 6-8 weeks for acute phase, with a potential for a longer continuation phase).[7][8][9]
-
Dosage: Dosages are typically flexible and titrated to achieve optimal therapeutic effect and tolerability. For example, this compound doses may range from 100-600 mg/day, while sertraline doses might be 50-200 mg/day.[9]
-
Efficacy Assessments: Efficacy is assessed at baseline and at regular intervals throughout the study using standardized rating scales such as the HAM-D-17, the Clinical Global Impressions (CGI) Severity of Illness and Improvement scales, and the Montgomery-Åsberg Depression Rating Scale (MADRS).[7][8][9]
-
Safety and Tolerability Assessments: Adverse events are recorded at each visit. Vital signs, weight, and laboratory parameters (including liver function tests for this compound) are monitored. Specific questionnaires may be used to assess sexual function.[9]
Mandatory Visualization
Signaling Pathways
Caption: Simplified signaling pathways of this compound and SSRIs.
Experimental Workflow
Caption: Workflow of a comparative clinical trial for antidepressants.
References
- 1. This compound. A review of its pharmacology and clinical efficacy in the management of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A meta-analysis of clinical trials comparing the serotonin (5HT)-2 receptor antagonists trazodone and this compound with selective serotonin reuptake inhibitors for the treatment of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sertraline - Wikipedia [en.wikipedia.org]
- 5. A comparison of this compound and fluoxetine on mood and on objective, subjective, and clinician-rated measures of sleep in depressed patients: a double-blind, 8-week clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psychiatrist.com [psychiatrist.com]
- 7. A multicenter double-blind comparison of this compound and paroxetine in the treatment of outpatients with moderate-to-severe depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A randomized, double-blind controlled comparison of this compound and paroxetine in the treatment of depression: safety, tolerability and efficacy in continuation phase treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound versus sertraline in outpatients with major depression: focus on efficacy, tolerability, and effects on sexual function and satisfaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of this compound and sertraline for the treatment of posttraumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparative effects of this compound and fluoxetine on sleep in outpatients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. Response of anxiety and agitation symptoms during this compound treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Nefazodone and Fluoxetine in Preclinical Behavioral Assays
This guide provides a detailed comparison of the pharmacological profiles of nefazodone and fluoxetine, with a focus on their effects in common preclinical behavioral assays used to assess antidepressant and anxiolytic properties. While both drugs are effective antidepressants, they possess distinct mechanisms of action that translate to different behavioral and physiological effects. It is important to note that direct head-to-head preclinical studies comparing this compound and fluoxetine in the forced swim test and elevated plus maze are limited. Therefore, this guide presents data from separate studies to facilitate an indirect comparison, alongside detailed experimental protocols and signaling pathway diagrams.
Mechanisms of Action and Signaling Pathways
This compound is a phenylpiperazine antidepressant with a dual mechanism of action. It acts as a potent antagonist of the serotonin 5-HT2A receptor and also inhibits the reuptake of both serotonin and norepinephrine.[1][2][3] This unique profile contributes to its antidepressant and anxiolytic effects, with a lower incidence of certain side effects like sexual dysfunction and sleep disturbances compared to selective serotonin reuptake inhibitors (SSRIs).[4][5]
Fluoxetine , a well-known SSRI, primarily functions by blocking the serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin.[6][7][8] This enhanced serotonergic signaling is believed to mediate its therapeutic effects in depression and anxiety.[6]
Below are diagrams illustrating the distinct signaling pathways of this compound and fluoxetine.
Head-to-Head Comparison in Behavioral Assays
The following tables summarize the available preclinical data for this compound and fluoxetine in the forced swim test and the elevated plus maze. It is critical to interpret these findings with caution, as the data are compiled from separate studies that may have used different animal strains, dosing regimens, and experimental conditions.
Table 1: Forced Swim Test (FST)
| Drug | Dose | Animal Model | Key Findings | Reference |
| This compound | 100-150 mg/kg | Rat | Equipotent to fluoxetine (10 mg/kg) in sparing p-chloroamphetamine-induced 5-HT depletion (an in vivo measure of SERT occupancy, not a direct FST comparison). | [1] |
| Fluoxetine | 5 mg/kg | Mouse | Reversed stress-induced increases in immobility time. | [8] |
| Fluoxetine | 10, 20 mg/kg | Rat | Generally decreased swimming and increased immobility. | [9] |
| Fluoxetine | 20 mg/kg | Rat | Increased swimming behavior. | [10] |
Table 2: Elevated Plus Maze (EPM)
| Drug | Dose | Animal Model | Key Findings | Reference |
| This compound | - | - | Data from direct EPM studies are not readily available in the searched literature. | - |
| Fluoxetine | 18 mg/kg/day (chronic) | Mouse | Increased entries into the open arms. | [7] |
| Fluoxetine | 5.0 mg/kg (acute & chronic) | Rat | Reduced percentage of time spent in and entries into the open arms, suggesting an anxiogenic-like effect. | [11] |
| Fluoxetine | 12 mg/kg (chronic) | Rat | Increased anxiety-like behavior. | [12] |
Experimental Protocols
Forced Swim Test (FST)
The Forced Swim Test is a widely used rodent behavioral test to screen for antidepressant-like activity.[13][14][15]
Apparatus:
-
A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of approximately 30 cm, preventing the animal from touching the bottom or escaping.[9]
Procedure:
-
Pre-test Session (Day 1): Animals are individually placed in the cylinder for a 15-minute habituation session. This initial exposure to the inescapable stressor induces a state of behavioral despair in subsequent tests.
-
Test Session (Day 2): 24 hours after the pre-test, animals are again placed in the water-filled cylinder for a 5-minute test session. The session is typically recorded for later analysis.
-
Data Analysis: The duration of immobility (floating with only minor movements to keep the head above water), swimming, and climbing behaviors are scored. A decrease in immobility time is indicative of an antidepressant-like effect.
Elevated Plus Maze (EPM)
The Elevated Plus Maze is a standard behavioral assay for assessing anxiety-like behavior in rodents.[9]
Apparatus:
-
A plus-shaped maze elevated above the floor (e.g., 50 cm).
-
Two opposite arms are open (e.g., 50 x 10 cm), and the other two are enclosed by high walls (e.g., 50 x 10 x 40 cm).
-
A central platform (e.g., 10 x 10 cm) connects the four arms.
Procedure:
-
Acclimation: Animals are habituated to the testing room for at least 30 minutes before the test.
-
Test Session: Each animal is placed on the central platform facing an open arm.
-
Observation: The animal is allowed to explore the maze for a 5-minute period, and the session is recorded.
-
Data Analysis: Key parameters measured include the time spent in the open and closed arms and the number of entries into each arm type. An increase in the time spent in and/or entries into the open arms is interpreted as an anxiolytic-like effect, while a decrease suggests anxiogenic-like behavior.
Experimental Workflow
The following diagram illustrates a general workflow for a preclinical behavioral study involving drug administration and behavioral testing.
Summary and Conclusion
This compound and fluoxetine are both effective antidepressants, but they achieve their therapeutic effects through distinct pharmacological mechanisms. This compound's dual action as a 5-HT2A antagonist and a serotonin-norepinephrine reuptake inhibitor contrasts with fluoxetine's selective inhibition of serotonin reuptake.
For researchers and drug development professionals, this comparison underscores the importance of a compound's detailed pharmacological profile in predicting its behavioral effects. Further head-to-head preclinical studies are warranted to provide a more direct and quantitative comparison of this compound and fluoxetine in behavioral assays, which would offer valuable insights into their distinct neuropharmacological profiles.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The therapeutic role of 5-HT1A and 5-HT2A receptors in depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride, 5-HT2A antagonist (CAS 82752-99-6) | Abcam [abcam.com]
- 4. A comparison of this compound and fluoxetine on mood and on objective, subjective, and clinician-rated measures of sleep in depressed patients: a double-blind, 8-week clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative effects of this compound and fluoxetine on sleep in outpatients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 7. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. ClinPGx [clinpgx.org]
- 12. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jneurology.com [jneurology.com]
- 15. Comparison of the elevated plus and elevated zero mazes in treated and untreated male Sprague-Dawley rats: Effects of anxiolytic and anxiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Nefazodone's Anxiolytic Effects: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anxiolytic effects of nefazodone across different animal species, drawing from available preclinical data. While direct comparative studies are limited, this document synthesizes findings from individual research to offer insights into the cross-species efficacy of this compound in established anxiety models.
Executive Summary
This compound, a phenylpiperazine antidepressant, exerts its pharmacological effects through a dual mechanism: potent antagonism of the serotonin 5-HT2A receptor and moderate inhibition of serotonin and norepinephrine reuptake.[1][2] This unique profile suggests potential anxiolytic properties, which have been explored in various animal models. This guide focuses on the cross-validation of these anxiolytic effects, presenting available data from studies in rats and mice, and discussing the implications for translational research. Due to a lack of comprehensive comparative studies, this guide collates data from separate preclinical investigations to facilitate a broader understanding.
Mechanism of Action: Signaling Pathway
This compound's primary mechanism involves the modulation of serotonergic and noradrenergic pathways. Its antagonist activity at 5-HT2A receptors is a key contributor to its anxiolytic and antidepressant effects.
Comparative Anxiolytic Effects in Rodent Models
Standardized behavioral assays are crucial for evaluating the anxiolytic potential of novel compounds. The Elevated Plus Maze (EPM) and the Light-Dark Box (LDB) are two of the most widely used models, exploiting the natural aversion of rodents to open, brightly lit spaces.
Elevated Plus Maze (EPM)
The EPM test assesses anxiety-like behavior by measuring the animal's willingness to explore the open, unprotected arms of a plus-shaped maze versus the enclosed, protected arms. An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
Experimental Workflow: Elevated Plus Maze
Quantitative Data from EPM Studies
| Species | Dose (mg/kg) | Route of Administration | Key Findings | Reference |
| Rat | 12.0 | Not Specified | In a drug discrimination study, this dose produced 76% of responses appropriate for a serotonergic hallucinogen, suggesting 5-HT2A receptor interaction, but anxiolytic effects in the EPM were not directly measured. | [1] |
| Rat | 100 (daily) | Not Specified | Attenuated stress-induced increases in wet dog shakes (a 5-HT2A mediated behavior), but did not directly measure EPM performance. | [3] |
Note: The lack of specific quantitative data from EPM studies focusing on this compound's anxiolytic effects is a significant gap in the current literature.
Light-Dark Box (LDB)
The LDB test also capitalizes on the conflict between the drive to explore a novel environment and the aversion to a brightly lit area. The apparatus consists of a dark, enclosed compartment and a bright, open compartment. Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions between the two compartments.
Experimental Workflow: Light-Dark Box
Quantitative Data from LDB Studies
Similar to the EPM, direct comparative studies of this compound in the LDB test across species are scarce. The table below presents available data from studies in mice. No specific quantitative data for this compound in the LDB test in rats was identified in the performed searches.
| Species | Dose (mg/kg/day) | Route of Administration | Key Findings | Reference |
| Mouse | 10 | s.c. | In mice exposed to chronic auditory stress, this compound partially reversed the stress-induced suppression of immune parameters. While not a direct measure of anxiety in the LDB, it suggests a stress-reducing effect. |
Note: The absence of dedicated studies measuring the anxiolytic effects of this compound in the LDB test in different species highlights a need for further research in this area.
Discussion and Future Directions
The available preclinical data, while not providing a direct cross-species comparison of this compound's anxiolytic effects in standardized behavioral models, consistently point towards its engagement with the 5-HT2A receptor system, a key target for anxiolytic drug development. Studies in rats have demonstrated this compound's activity at these receptors, and research in mice suggests its potential to mitigate the physiological effects of stress.
To establish a clearer translational path for this compound and similar compounds, future research should prioritize:
-
Direct Comparative Studies: Conducting head-to-head studies of this compound's anxiolytic effects in rats and mice using identical protocols for the EPM and LDB tests.
-
Dose-Response Characterization: Establishing comprehensive dose-response curves for this compound's anxiolytic effects in different species to identify optimal therapeutic windows.
-
Exploration of Other Models: Utilizing other validated anxiety models, such as the Vogel conflict test or the social interaction test, to build a more complete profile of this compound's anxiolytic activity.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrating pharmacokinetic data with behavioral outcomes to better understand the relationship between drug exposure and anxiolytic efficacy across species.
Experimental Protocols
Detailed experimental protocols for the administration of this compound in the Elevated Plus Maze and Light-Dark Box tests were not explicitly available in the reviewed literature. However, based on general pharmacological practices, a typical protocol would involve:
-
Vehicle: this compound hydrochloride can be dissolved in sterile saline or distilled water. The use of a small amount of a solubilizing agent like Tween 80 may be necessary.
-
Route of Administration: Intraperitoneal (i.p.) or oral (p.o.) administration are common routes for preclinical behavioral studies. The choice of route should be consistent across comparative studies.
-
Pretreatment Time: The time between drug administration and behavioral testing is critical and should be determined based on the pharmacokinetic profile of this compound in the specific species and strain. A pretreatment time of 30-60 minutes is often used for i.p. injections.
-
Control Groups: A vehicle-treated control group is essential to control for the effects of the injection procedure and the novelty of the test environment. A positive control group treated with a known anxiolytic, such as diazepam, is also highly recommended to validate the sensitivity of the assay.
Conclusion
While the current body of preclinical literature supports the anxiolytic potential of this compound, a clear cross-species validation of its effects in standardized anxiety models is lacking. The data presented in this guide, though collated from disparate studies, underscores the need for direct comparative research to strengthen the translational evidence for this compound and guide the development of novel anxiolytic agents targeting the serotonergic system.
References
- 1. This compound in the rat: mimicry and antagonism of [-]-DOM-induced stimulus control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antidepressant, this compound, attenuates corticosterone-induced increases in 5-HT2A receptor-mediated behaviors in the female rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. med-fom-brotto.sites.olt.ubc.ca [med-fom-brotto.sites.olt.ubc.ca]
Navigating the Long-Term Landscape of Depression: A Comparative Guide to Nefazodone's Efficacy in Relapse Prevention
For researchers, scientists, and drug development professionals, understanding the long-term efficacy of antidepressant medications is paramount in the quest for durable patient outcomes. This guide provides an objective comparison of nefazodone's performance in preventing relapse of major depressive disorder against other alternatives, supported by experimental data and detailed methodologies.
This compound, a phenylpiperazine antidepressant, has demonstrated effectiveness in the long-term management of depression, distinguishing itself through a unique mechanism of action involving both serotonin-2A receptor antagonism and serotonin and norepinephrine reuptake inhibition. Clinical trials have established its utility in preventing relapse, offering a valuable therapeutic option for patients requiring maintenance treatment.
Quantitative Analysis: this compound vs. Comparators in Relapse Prevention
The following tables summarize key quantitative data from long-term clinical trials, offering a clear comparison of this compound's efficacy against placebo and other antidepressant agents in preventing the relapse of depression.
| Study | Treatment Arms | Study Duration | Relapse Rate | Key Findings |
| Feiger et al. (1999) [1] | This compound vs. Placebo | 36 weeks (continuation phase) | This compound: 1.8%Placebo: 18.3% | This compound was significantly more effective than placebo in preventing relapse (p=0.009).[1] |
| Gelenberg et al. (2003) [2] | This compound vs. Placebo | 52 weeks (maintenance phase) | This compound: 30.3%Placebo: 47.5% | This compound demonstrated a significantly lower conditional probability of recurrence compared to placebo in patients with chronic depression (p=0.043).[2] |
| Anton et al. (1994) [3] | This compound vs. Imipramine vs. Placebo | Long-term continuation | This compound & Imipramine > Placebo | Both this compound (p<0.01) and imipramine (p<0.05) were more effective than placebo in preventing discontinuation due to lack of efficacy.[3] |
| Mol Psychiatry (2023) Meta-analysis [4] | 20 Antidepressants vs. Placebo | ~6 months | This compound: 86% risk reduction | This recent network meta-analysis of 34 clinical trials showed this compound had a substantial effect in reducing the risk of relapse compared to placebo.[4] |
| Drug | Drug Class | Common Long-Term Side Effects | Notes |
| This compound | Serotonin Modulator | Drowsiness, dry mouth, dizziness, nausea.[5] | Generally not associated with significant weight gain or sexual dysfunction.[5][6] |
| Sertraline (Zoloft) | SSRI | Nausea, diarrhea, insomnia, sexual dysfunction, potential for weight gain.[5] | A commonly used first-line treatment for depression. |
| Venlafaxine (Effexor) | SNRI | Nausea, dizziness, insomnia, sexual dysfunction, potential for increased blood pressure.[7] | Can have a more pronounced withdrawal syndrome if stopped abruptly.[7] |
| Bupropion (Wellbutrin) | NDRI | Insomnia, headache, dry mouth, nausea. | Lower risk of sexual side effects compared to SSRIs and SNRIs. |
| Imipramine (Tofranil) | TCA | Dry mouth, constipation, blurred vision, orthostatic hypotension, weight gain. | Generally has a less favorable side effect profile compared to newer agents.[3] |
Experimental Protocols: A Closer Look at Key Studies
To facilitate a deeper understanding of the evidence base, this section details the methodologies of pivotal long-term efficacy trials involving this compound.
Feiger et al. (1999): A Double-Blind, Placebo-Substitution Study
-
Objective: To evaluate the efficacy of this compound in preventing relapse during a 36-week continuation treatment phase.[1]
-
Patient Population: 131 outpatients with major depression who had responded to 16 weeks of acute, single-blind treatment with this compound and were in stable remission.[1]
-
Design: Patients were randomized to receive either this compound (n=65) or placebo (n=66) in a double-blind fashion.[1]
-
Dosing: The mean modal dose of this compound at the study endpoint was 412 mg/day.[1]
-
Primary Outcome Measure: Relapse was defined as a total score of ≥18 on the 17-item Hamilton Depression Scale (HAM-D-17) on two consecutive visits or discontinuation due to lack of efficacy.[1]
-
Statistical Analysis: Kaplan-Meier estimates were used to determine relapse rates.[1]
Gelenberg et al. (2003): Maintenance Treatment in Chronic Depression
-
Objective: To assess the efficacy and safety of this compound in preventing recurrence in patients with chronic major depressive disorder (MDD).[2]
-
Patient Population: 165 outpatients with chronic, nonpsychotic MDD, "double depression" (MDD plus dysthymic disorder), or recurrent MDD with incomplete inter-episode recovery who had responded to acute and continuation treatment with this compound (with or without psychotherapy).[2]
-
Design: Randomized, placebo-controlled, double-blind study with a 52-week maintenance phase. Patients were assigned to either this compound (n=76) or placebo (n=74).[2]
-
Dosing: Maximum dose of this compound was 600 mg/day.[2]
-
Primary Outcome Measure: Occurrence of a major depressive episode, assessed using the 24-item Hamilton Rating Scale for Depression (HAM-D-24), a DSM-IV MDD checklist, and a blinded consensus committee review.[2]
-
Statistical Analysis: A competing-risk model was used to estimate the conditional probability of recurrence.[2]
Visualizing the Research Landscape
The following diagrams illustrate the typical workflow of a relapse prevention trial and the logical relationship of comparing different antidepressant classes.
References
- 1. Double-blind, placebo-substitution study of this compound in the prevention of relapse during continuation treatment of outpatients with major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomized, placebo-controlled trial of this compound maintenance treatment in preventing recurrence in chronic depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term treatment of depression with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brainasap.com [brainasap.com]
- 5. This compound vs. Zoloft for Depression: Important Differences and Potential Risks. [goodrx.com]
- 6. This compound and venlafaxine: two new agents for the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. goodrx.com [goodrx.com]
quantitative comparison of receptor binding affinities of nefazodone and other atypical antidepressants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of the receptor binding affinities of nefazodone and other prominent atypical antidepressants. The data, presented in comprehensive tables, is supported by detailed experimental methodologies to ensure clarity and reproducibility. Visual diagrams of key signaling pathways and a representative experimental workflow are included to facilitate a deeper understanding of the underlying molecular mechanisms and laboratory procedures.
Quantitative Receptor Binding Affinities
The following tables summarize the in vitro binding affinities (Ki, in nM) of this compound and other atypical antidepressants for key neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
Serotonin Receptors (5-HT)
| Drug | 5-HT1A | 5-HT2A | 5-HT2C | 5-HT7 | SERT |
| This compound | High Affinity | Potent Antagonist | Antagonist | - | Weak Inhibitor |
| Trazodone | Weak Agonist | Potent Blocker | Antagonist | - | Inhibitor |
| Mirtazapine | - | Potent Antagonist | Potent Antagonist | - | - |
| Quetiapine | 390 | 640 | 1840 | 307[1] | - |
| Olanzapine | - | 4[2] | 11[2] | - | >1000 |
| Risperidone | 420 | 0.2[3] | 50 | - | >10000 |
| Aripiprazole | 4.4 | 13 | 86 | - | 89 |
| Vortioxetine | 15[4][5] | - | - | 19[4][5] | 1.6[4][5] |
| Lurasidone | 6.8[6] | 2.0[6] | 415[6] | 0.5[6] | - |
| Cariprazine | 2.6[7] | 18.8[8] | 134[8] | - | - |
| Iloperidone | 168[9] | 5.6[9][10] | 42.8[10] | 22[9] | - |
| Lumateperone | - | 0.54[11] | Low Affinity[11] | - | 62[12] |
| Amisulpride | - | - | - | 44[13] | - |
| Agomelatine | - | >10000 | 631[14] | - | >10000 |
Dopamine Receptors (D)
| Drug | D1 | D2 | D3 | D4 |
| This compound | >10000 | Relatively Lower Affinity | - | - |
| Trazodone | - | - | - | - |
| Mirtazapine | >10000 | >1000 | - | - |
| Quetiapine | 990 | 380 | - | 2020 |
| Olanzapine | 11-31[2] | 11-31[2] | 11-31[2] | 11-31[2] |
| Risperidone | 240 | 3.13[15] | - | 7.3 |
| Aripiprazole | 260 | 0.34 | 0.8 | 44 |
| Vortioxetine | >1000 | >1000 | - | - |
| Lurasidone | 262[6] | 1.6[6] | - | - |
| Cariprazine | - | 0.49-0.71[8] | 0.085-0.3[8] | - |
| Iloperidone | 216[9] | 6.3[9] | 7.1[9][10] | 25[9][10] |
| Lumateperone | 20-78[12] | 19.2-32[12] | - | 39.7-104[12] |
| Amisulpride | - | 2.8[16] | 3.2[16] | - |
Adrenergic, Histamine, and Muscarinic Receptors
| Drug | α1-Adrenergic | α2-Adrenergic | H1 (Histamine) | M1 (Muscarinic) |
| This compound | High Affinity | Relatively Lower Affinity | Low Affinity | >10000 |
| Trazodone | Antagonist | - | Blocker | - |
| Mirtazapine | Moderate Antagonist | Potent Antagonist | Potent Antagonist | Weak Antagonist |
| Quetiapine | 22 | 2900 | 6.9[17] | 37 |
| Olanzapine | 19[2] | - | 7[2] | 73-132[2] |
| Risperidone | 0.8[15] | 7.54[15] | 2.23[15] | >10000 |
| Aripiprazole | 57 | 710 | 61 | >10000 |
| Vortioxetine | - | - | - | - |
| Lurasidone | 48[6] | 41 (α2A)[6], 10.8 (α2C)[6] | >1000 | >1000 |
| Cariprazine | 155[8] | - | 23.3[8] | >1000 |
| Iloperidone | 0.36[9] | - | 437[9] | >1000 |
| Lumateperone | 36.9 (α1b)[12] | - | Low Affinity[11] | - |
| Amisulpride | - | - | - | - |
| Agomelatine | >10000 | >10000 | >10000 | >10000 |
Experimental Protocols
The determination of receptor binding affinities (Ki values) for the aforementioned antidepressants is predominantly conducted using in vitro radioligand binding assays. These assays are a gold standard for quantifying the interaction between a drug and its target receptor.
Representative Radioligand Binding Assay Protocol
This protocol outlines the general steps for a competitive radioligand binding assay to determine the Ki of a test compound (e.g., this compound or another atypical antidepressant).
1. Materials and Reagents:
- Receptor Source: Cell membranes from cell lines stably expressing the human receptor of interest (e.g., CHO-K1 or HEK293 cells) or homogenized brain tissue from animal models (e.g., rat cortex).
- Radioligand: A specific radioactive ligand with high affinity for the target receptor (e.g., [3H]Ketanserin for 5-HT2A receptors, [3H]Spiperone for D2 receptors).
- Test Compound: The unlabeled antidepressant drug being evaluated.
- Non-specific Binding Control: A high concentration of a known, non-radioactive ligand that binds to the same receptor to determine non-specific binding.
- Assay Buffer: A buffer solution with a specific pH and ionic composition to maintain the integrity of the receptors and facilitate binding (e.g., Tris-HCl buffer).
- Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from unbound radioligand.
- Scintillation Counter: To measure the radioactivity of the bound radioligand.
2. Procedure:
- Membrane Preparation: The receptor-containing cell membranes or tissue homogenates are prepared and their protein concentration is determined.
- Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the receptor preparation in the assay buffer. A parallel set of tubes containing the radioligand and a high concentration of the non-specific binding control is also prepared.
- Equilibrium: The incubation is carried out for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.
- Separation: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
- Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
- Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
3. Data Analysis:
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from the competition curve.
- The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflow Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for receptor binding assays.
Caption: Simplified signaling pathways for 5-HT1A and 5-HT2A receptors.
Caption: Contrasting signaling pathways of D1-like and D2-like dopamine receptors.
Caption: Primary signaling cascades for α1 and α2-adrenergic receptors.
Caption: A typical experimental workflow for a radioligand receptor binding assay.
References
- 1. This compound | C25H32ClN5O2 | CID 4449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Receptor-Ligand Binding Assays [labome.com]
- 8. Problems in in vitro receptor binding studies and identification and role of serotonin receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An original approach to measure ligand/receptor binding affinity in non-purified samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High Density Receptor-Ligand Binding Assays [sigmaaldrich.com]
- 11. Magic™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 12. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 13. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. researchgate.net [researchgate.net]
- 17. revvity.com [revvity.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Nefazodone
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for the handling and disposal of Nefazodone. Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment.
Essential Safety and Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE based on the potential for exposure.
| Exposure Scenario | Required Personal Protective Equipment |
| Low-Risk Activities (e.g., handling small quantities in a well-ventilated area) | - Safety glasses with side shields- Standard laboratory coat- Disposable nitrile gloves |
| Moderate-Risk Activities (e.g., weighing, preparing solutions, potential for aerosol generation) | - Chemical safety goggles or a full-face shield[1]- Chemical-resistant lab coat or apron- Double-gloving with nitrile gloves- Use of a fume hood or other ventilated enclosure |
| High-Risk Activities & Spill Cleanup (e.g., handling large quantities, cleaning up spills) | - Full-face respirator with appropriate particulate filter[2]- Chemical-resistant, impervious clothing[2]- Heavy-duty, chemical-resistant gloves |
Note: Contact lenses may absorb and concentrate irritants and should be avoided when handling this compound.[1] A written policy on the use of contact lenses in the laboratory should be established.[1]
Physicochemical and Toxicological Data
The following tables provide a summary of the known physical, chemical, and toxicological properties of this compound. This data is essential for understanding its potential hazards and for developing safe handling procedures.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Appearance | White to off-white crystalline solid[1] |
| Molecular Formula | C₂₅H₃₂ClN₅O₂[2] |
| Molecular Weight | 470.01 g/mol [2] |
| Melting Point | 186 - 187 °C[3] |
| Solubility in Water | 8.9 mg/L (pH 5), 6.41 mg/L (pH 7), 3.98 mg/L (pH 9)[1] |
| pKa | 6.64 (at 25°C)[1] |
Table 2: Toxicological Data for this compound Hydrochloride
| Test | Result |
| Oral LD50 (rat) | 582 mg/kg[1] |
| Oral LD50 (mouse) | 1199 mg/kg[1] |
| Intraperitoneal LD50 (rat) | 629 mg/kg[1] |
| Oral TDLo (woman) | 1.33 mg/kg[1] |
Health Hazards: this compound is considered a hazardous substance.[1] It is harmful if swallowed and can cause serious eye damage.[1] Prolonged exposure through inhalation may cause serious damage to health.[1] There is also a possible risk of harm to the unborn child.[1]
Standard Operating Procedures: From Receipt to Disposal
The following workflow outlines the necessary steps for safely managing this compound within a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Detailed Protocols
Receiving and Storage:
-
Upon receipt, inspect all containers for damage or leaks.
-
Store this compound in a tightly closed, clearly labeled container in a cool, dry, and well-ventilated area.[2][4]
-
Store away from incompatible materials, such as oxidizing agents.[1] Recommended storage containers include glass, polyethylene, or polypropylene.[1]
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[2]
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[1]
-
Wear appropriate protective clothing, gloves, and eye protection.[1]
-
Use non-sparking tools and take precautionary measures against static discharge.[2]
Spill Management:
-
Minor Spills:
-
Alert personnel in the area.
-
Wear appropriate PPE, including a dust respirator.[1]
-
Use dry clean-up procedures to avoid generating dust.[1]
-
Gently sweep or vacuum the spilled material. If vacuuming, use a HEPA-filtered vacuum cleaner.[1]
-
Place the collected material into a suitable, closed container for disposal.[2]
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert emergency responders and inform them of the nature and location of the hazard.[1]
-
Only personnel with the appropriate training and PPE should attempt to clean up a major spill.
-
Disposal:
-
All waste containing this compound must be treated as hazardous waste and handled in accordance with local, state, and federal regulations.[1]
-
Do not discharge this compound into drains or the environment.[2]
-
The preferred method of disposal is through a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[2]
-
Contaminated packaging should be disposed of as unused product.[5] Alternatively, it can be punctured to render it unusable and then disposed of in a sanitary landfill.[2]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[2]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[2]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]
This guide is intended to provide essential information for the safe handling of this compound. It is not a substitute for a comprehensive understanding of the material's properties and hazards, nor for proper training in laboratory safety procedures. Always consult the most recent Safety Data Sheet (SDS) for this compound before use.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
